6-bromo-5-nitro-1H-indole-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-4-2-5-3(1-6(4)11(14)15)7(12)8(13)10-5/h1-2H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQRWHLIXOADMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648126 | |
| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667463-68-5 | |
| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-bromo-5-nitro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-5-nitro-1H-indole-2,3-dione, a halogenated and nitrated derivative of isatin, belongs to a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties, probable synthetic routes, and potential biological activities. This analysis is based on the well-documented characteristics of structurally related substituted isatins. Isatin and its derivatives are known to exhibit a wide range of biological effects, including potent anticancer and cytotoxic activities. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of novel isatin analogs.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₃BrN₂O₄ | |
| Molecular Weight | 271.03 g/mol | |
| CAS Number | 337463-68-0 | [1] |
| Predicted LogP | 1.95 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 0 |
Synthesis and Spectroscopic Analysis
A definitive, published synthetic protocol for this compound has not been identified. However, based on established methods for the synthesis of halogenated and nitrated isatins, a plausible synthetic route can be proposed. The two primary approaches would be the nitration of 6-bromoisatin or the bromination of 5-nitroisatin.
Proposed Synthetic Pathway
A likely synthetic approach would involve the nitration of 6-bromoisatin. This is often achieved using a mixture of concentrated nitric acid and sulfuric acid. The electron-withdrawing nature of the bromine atom and the carbonyl groups of the isatin core will direct the nitration to the 5- and 7-positions. Careful control of reaction conditions would be necessary to favor the formation of the 5-nitro isomer.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 4- and 7-positions of the indole ring. The chemical shifts would be downfield due to the electron-withdrawing effects of the nitro, bromo, and carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons at positions 2 and 3 would appear at the most downfield chemical shifts.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the dione moiety (typically in the range of 1700-1750 cm⁻¹). Additionally, characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹) and C-NO₂ stretching (around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹) would be expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (271.03 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Potential Biological Activity and Mechanism of Action
The isatin scaffold is a well-established pharmacophore with a diverse range of biological activities, most notably anticancer properties. The introduction of halogen and nitro substituents on the isatin ring is a common strategy to enhance this activity.
Cytotoxic and Anticancer Potential
Numerous studies have demonstrated that substituted isatins exhibit significant cytotoxicity against a variety of cancer cell lines.[2][3][4][5] Halogenation, particularly at the 5- and 6-positions, has been shown to increase cytotoxic potency.[6] Similarly, the presence of a nitro group, especially at the 5-position, is associated with enhanced anticancer activity.[7][8]
Therefore, it is highly probable that this compound possesses potent cytotoxic and anticancer properties. Its activity is likely to be mediated through the induction of apoptosis, a common mechanism for isatin derivatives.
Postulated Mechanism of Action: Induction of Apoptosis
Isatin derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and production of reactive oxygen species (ROS).[4][6] The presence of electron-withdrawing groups like bromo and nitro on the aromatic ring can enhance these effects.
Caption: Postulated apoptotic pathway induced by this compound.
Experimental Protocols for Further Investigation
To validate the predicted properties and biological activities of this compound, the following experimental protocols are recommended.
General Synthesis of Substituted Isatins
The Sandmeyer reaction is a versatile method for the synthesis of various substituted isatins.[2] A general procedure is as follows:
-
Diazotization: The corresponding substituted aniline is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.
-
Cyclization: The intermediate is then heated in concentrated sulfuric acid to induce cyclization and form the desired isatin derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Conclusion
This compound is a promising, yet understudied, molecule within the pharmacologically significant isatin family. Based on the extensive research on related substituted isatins, it is predicted to possess potent anticancer properties, likely mediated through the induction of apoptosis. This technical guide provides a foundational understanding of its chemical characteristics and biological potential, offering a roadmap for future experimental validation. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full therapeutic potential in drug discovery and development.
References
- 1. This compound | CAS#:337463-68-0 | Chemsrc [chemsrc.com]
- 2. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
Synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-bromo-5-nitro-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-pot synthesis in published literature, this guide outlines a robust two-step approach commencing with the synthesis of the key intermediate, 6-bromoisatin, followed by its regioselective nitration.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of 6-bromoisatin from 3-bromoaniline via a Sandmeyer-type reaction. The second, and final, step is the electrophilic nitration of 6-bromoisatin to introduce a nitro group at the C5 position of the indole ring.
Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromoisatin
This procedure follows a well-established Sandmeyer isatin synthesis protocol.
2.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3-bromophenyl)-2-hydroxyiminoacetamide | 243.05 | 55 g | 0.2272 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 275 mL | - |
| Ice Water | - | q.s. | - |
2.1.2. Procedure
-
To 275 mL of concentrated sulfuric acid, carefully add 55 g (0.2272 mol) of N-(3-bromophenyl)-2-hydroxyiminoacetamide while maintaining the temperature at 50°C.
-
After the addition is complete, raise the temperature of the reaction mixture to 90°C and maintain it for 3 hours.
-
Upon completion of the reaction, carefully and slowly pour the reaction mixture into a beaker containing ice water. A yellow precipitate will form.
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the collected solid to obtain 6-bromoisatin as a yellow solid.[1][2]
2.1.3. Expected Yield
The reported yield for this reaction is approximately 98%.[1][2]
Step 2: Nitration of 6-Bromoisatin to Yield this compound
The following is a proposed experimental protocol for the nitration of 6-bromoisatin. This protocol is based on the general procedures for the nitration of isatin, taking into account the directing effects of the substituents on the aromatic ring. The bromine at C6 is an ortho, para-director, and the deactivating carbonyl groups at C2 and C3 direct meta. Therefore, the incoming electrophile (NO₂⁺) is expected to be directed to the C5 position.
2.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Proposed Moles |
| 6-Bromoisatin | 226.03 | 10 g | 0.0442 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (HNO₃, 70%) | 63.01 | 3.5 mL | ~0.055 |
| Ice Water | - | q.s. | - |
2.2.2. Proposed Procedure
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 g (0.0442 mol) of 6-bromoisatin to 50 mL of concentrated sulfuric acid. Stir the mixture until the 6-bromoisatin is completely dissolved.
-
Cool the mixture to 0-5°C using the ice bath.
-
Slowly add a pre-cooled mixture of 3.5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Allow the ice to melt, and collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 6-Bromoisatin
| Compound | Role | Molar Mass ( g/mol ) | Amount | Moles |
| N-(3-bromophenyl)-2-hydroxyiminoacetamide | Starting Material | 243.05 | 55 g | 0.2272 |
| 6-Bromoisatin | Product | 226.03 | ~50 g | ~0.221 |
Table 2: Proposed Reactants for the Nitration of 6-Bromoisatin
| Compound | Role | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Bromoisatin | Starting Material | 226.03 | 10 g | 0.0442 |
| Nitric Acid (70%) | Reagent | 63.01 | 3.5 mL | ~0.055 |
| This compound | Product | 270.03 | - | - |
Experimental Workflow and Logic
The logical flow of the synthesis and subsequent purification is outlined below.
Figure 2: General experimental workflow for each synthetic step.
References
An In-depth Technical Guide to the Synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for producing 6-bromo-5-nitro-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development. The primary focus is on the selection of appropriate starting materials and a comprehensive examination of the well-established Sandmeyer isatin synthesis, which is the most logical and efficient route to this target compound.
Recommended Starting Material: 4-bromo-3-nitroaniline
The synthesis of this compound is most effectively initiated from 4-bromo-3-nitroaniline . This commercially available substituted aniline possesses the requisite bromine and nitro functional groups in the correct orientation on the benzene ring to yield the desired substitution pattern in the final isatin product. The bromine atom at the 4-position and the nitro group at the 3-position of the aniline will correspond to the 6-bromo and 5-nitro substituents in the resulting 1H-indole-2,3-dione.
| Starting Material | Chemical Structure | Rationale for Selection |
| 4-bromo-3-nitroaniline | The arrangement of the bromo and nitro substituents directly corresponds to the desired 6- and 5-positions in the final isatin product via the Sandmeyer synthesis. It is a commercially available and stable starting material. |
Synthetic Pathway: The Sandmeyer Isatin Synthesis
The Sandmeyer isatin synthesis is a classical and reliable method for the preparation of isatins from anilines.[1][2][3][4] The synthesis proceeds in two key stages:
-
Formation of the Isonitrosoacetanilide Intermediate: The substituted aniline (4-bromo-3-nitroaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This reaction forms the corresponding N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide).
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, which induces an intramolecular electrophilic substitution to yield the final this compound.[3][5]
The overall reaction scheme is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from general procedures for the Sandmeyer isatin synthesis.[5] Researchers should optimize these conditions for the specific substrate, 4-bromo-3-nitroaniline.
Synthesis of N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |
| 4-bromo-3-nitroaniline | 217.02 | 100 | 21.70 | - |
| Chloral hydrate | 165.40 | 110 | 18.19 | - |
| Hydroxylamine hydrochloride | 69.49 | 310 | 21.54 | - |
| Sodium sulfate decahydrate | 322.20 | - | 125 | - |
| Concentrated Hydrochloric Acid | 36.46 | - | - | 10 |
| Water | 18.02 | - | - | 500 |
Procedure:
-
A solution of chloral hydrate (18.19 g, 110 mmol) and sodium sulfate decahydrate (125 g) in water (250 mL) is prepared in a 1 L flask and gently warmed to dissolve the solids.
-
In a separate beaker, 4-bromo-3-nitroaniline (21.70 g, 100 mmol) is dissolved in water (100 mL) and concentrated hydrochloric acid (10 mL) with warming.
-
A solution of hydroxylamine hydrochloride (21.54 g, 310 mmol) in water (150 mL) is prepared.
-
The three solutions are combined in the 1 L flask. A thick white suspension is expected to form.
-
The mixture is heated to 80-100 °C for 1-2 hours. The formation of a paste-like solid may be observed.
-
The reaction mixture is then cooled to approximately 80 °C and the solid product is collected by filtration.
-
The crude product is washed with water and dried to yield N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |
| N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide | 289.04 | 50 | 14.45 | - |
| Concentrated Sulfuric Acid | 98.08 | - | - | 100 |
| Crushed Ice | - | - | - | ~1 kg |
Procedure:
-
Concentrated sulfuric acid (100 mL) is heated to 60 °C in a flask with mechanical stirring.
-
The N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide (14.45 g, 50 mmol) is added portion-wise to the sulfuric acid, maintaining the temperature between 60-65 °C.
-
After the addition is complete, the mixture is heated to 80 °C for a short period and then cooled to 70 °C.
-
The reaction mixture is carefully poured onto crushed ice (~1 kg).
-
After standing for 1 hour, the resulting precipitate (the crude isatin product) is collected by filtration.
-
The solid is washed thoroughly with water and dried to afford this compound as a solid. Further purification can be achieved by recrystallization from an appropriate solvent such as acetic acid or ethanol.
Logical Relationships in the Synthetic Pathway
The Sandmeyer isatin synthesis is a well-defined process with clear logical dependencies between the reactants and intermediates.
Caption: Logical dependencies of reactants and intermediates.
Conclusion
The synthesis of this compound is readily achievable through the Sandmeyer isatin synthesis, with 4-bromo-3-nitroaniline serving as the ideal starting material. The provided experimental protocols, adapted from established procedures, offer a solid foundation for the laboratory preparation of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction conditions may require optimization to achieve the best possible yield and purity. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.
References
- 1. biomedres.us [biomedres.us]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Formation of 6-bromo-5-nitro-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanism of 6-bromo-5-nitro-1H-indole-2,3-dione, a substituted isatin with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental literature for this specific compound, this document outlines the most probable synthetic route, the Sandmeyer isatin synthesis, based on well-established chemical principles and analogous transformations.
Core Synthesis Pathway: The Sandmeyer Isatin Synthesis
The formation of this compound is best achieved through the Sandmeyer isatin synthesis, a robust and widely used method for the preparation of isatins and their derivatives. This two-step process begins with the synthesis of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed intramolecular cyclization to yield the desired isatin.
The logical starting material for the synthesis of this compound is 4-bromo-3-nitroaniline. The electron-withdrawing nature of the nitro and bromo groups on the aniline ring makes it a suitable substrate for this reaction.
Step 1: Formation of the Isonitrosoacetanilide Intermediate
The initial step involves the reaction of 4-bromo-3-nitroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This reaction proceeds via an electrophilic substitution mechanism to form the key intermediate, N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide.
Step 2: Acid-Catalyzed Cyclization
The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered pyrrole ring of the isatin core. Subsequent hydrolysis yields the final product, this compound.
Visualizing the Formation Mechanism
The following diagram illustrates the step-by-step mechanism of the Sandmeyer isatin synthesis for the formation of this compound.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
Part A: Synthesis of N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide
-
Reaction Setup: In a well-ventilated fume hood, a solution of chloral hydrate (1.1 eq.) and anhydrous sodium sulfate (approx. 10 eq.) in water is prepared in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser. The mixture is gently warmed to ensure dissolution.
-
Addition of Aniline: A solution of 4-bromo-3-nitroaniline (1.0 eq.) in a mixture of water and concentrated hydrochloric acid is prepared and added to the reaction flask.
-
Addition of Hydroxylamine: A solution of hydroxylamine hydrochloride (3.0 eq.) in water is then added to the reaction mixture.
-
Reaction: The resulting suspension is heated to 80-100°C with vigorous stirring for approximately 2-3 hours. The formation of a solid precipitate indicates the progress of the reaction.
-
Isolation and Purification: The reaction mixture is cooled, and the solid product is collected by vacuum filtration. The crude product is washed thoroughly with cold water to remove any unreacted starting materials and salts. The product is then dried under vacuum.
Part B: Synthesis of this compound
-
Reaction Setup: Concentrated sulfuric acid is placed in a round-bottom flask equipped with a mechanical stirrer and a thermometer, and the acid is warmed to approximately 50°C.
-
Addition of Intermediate: The dried N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide from Part A is added portion-wise to the sulfuric acid, ensuring the temperature is maintained between 60-70°C. Cooling may be necessary to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to 80°C for a short period (e.g., 10-15 minutes) to ensure complete cyclization.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice with stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.
Data Presentation
Quantitative data for this compound is not extensively reported. The following table summarizes the available and theoretical data for the target compound and its likely precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| 4-Bromo-3-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 128-132 | Data available in chemical databases. |
| This compound | C₈H₃BrN₂O₄ | 271.03 | Not Reported | Not Reported |
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The formation of this compound is most logically achieved through the well-established Sandmeyer isatin synthesis, utilizing 4-bromo-3-nitroaniline as the key starting material. The reaction proceeds through an isonitrosoacetanilide intermediate, which undergoes an acid-catalyzed intramolecular cyclization. While specific experimental data for this compound is scarce, the provided mechanistic insights and representative protocols offer a solid foundation for its synthesis and further investigation by researchers in the field. Further experimental work is required to determine the optimal reaction conditions, yields, and full characterization of this promising heterocyclic compound.
Potential Biological Activity of 6-bromo-5-nitro-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of the novel synthetic compound, 6-bromo-5-nitro-1H-indole-2,3-dione. While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, this document extrapolates its potential therapeutic applications based on established structure-activity relationships of closely related isatin derivatives. The isatin scaffold is a well-known pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide synthesizes existing data on 5-nitroisatin and 6-bromoisatin analogs to forecast the pharmacological profile of this compound. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and drug discovery efforts.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to the diverse pharmacological properties of its derivatives. The isatin core can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. Substitutions on the aromatic ring, particularly with electron-withdrawing groups like nitro and halogen moieties, have been shown to significantly influence the therapeutic potential of these compounds.
This guide focuses on the potential of this compound, a novel isatin derivative. The presence of both a bromine atom at the 6-position and a nitro group at the 5-position is anticipated to confer unique biological activities. This prediction is based on the known effects of these substituents in other isatin analogs. For instance, 5-nitroisatin derivatives have been reported to possess potent anticancer and antimicrobial properties. Similarly, brominated isatins have demonstrated significant biological effects, including anticancer and enzyme inhibitory activities. Therefore, the combination of these two functional groups on the isatin scaffold presents an intriguing candidate for drug development.
Predicted Biological Activities
Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit the following activities:
Anticancer Activity
The isatin scaffold is a key component of several approved anticancer drugs, such as Sunitinib. The introduction of a nitro group at the 5-position of the isatin ring has been shown to enhance cytotoxic activity against various cancer cell lines. Furthermore, halogenation, including bromination, can also contribute to the anticancer potential of isatin derivatives. It is hypothesized that this compound could exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Antimicrobial Activity
Isatin derivatives have been extensively investigated for their antimicrobial properties. The nitro group is a well-known pharmacophore in antimicrobial agents, and its presence in 5-nitroisatin derivatives has been correlated with significant activity against a range of bacteria and fungi. The bromine substituent may further enhance this activity. The predicted mechanism of antimicrobial action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Enzyme Inhibition
Isatins are known to be effective inhibitors of various enzymes, including caspases, kinases, and proteases. The specific substitution pattern of this compound may confer selectivity towards certain enzyme targets. For instance, isatin derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.
Quantitative Data from Related Compounds
To provide a comparative context for the potential activity of this compound, the following tables summarize the reported biological data for key 5-nitroisatin and 6-bromoisatin derivatives.
Table 1: Anticancer Activity of Selected Isatin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroisatin derivative | Breast (MCF-7) | Varies | [1] |
| 6-Bromoisatin | Colon (HT29) | 223 | [2] |
| Sunitinib (isatin derivative) | Multiple | Varies | [2] |
Table 2: Antimicrobial Activity of Selected Isatin Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Nitroisatin-thiosemicarbazone | Leishmania | 0.44 - 32.38 | [3] |
| 5-Bromoisatin derivative | Staphylococcus aureus | Varies | [4] |
| 5-Bromoisatin derivative | Escherichia coli | Varies | [4] |
Table 3: Enzyme Inhibition by Selected Isatin Derivatives
| Compound | Enzyme | IC50 / Ki (nM) | Reference |
| Isatin analog | Caspase-3 | 3.1 | [5] |
| Isatin analog | Carboxylesterases | nM range | [6] |
| Isatin derivative | Glycogen synthase kinase-3β (GSK-3β) | Varies | [7] |
Experimental Protocols
The following section details the methodologies for the synthesis and biological evaluation of this compound.
Synthesis Protocol: Modified Sandmeyer Synthesis
A plausible synthetic route to this compound is the Sandmeyer isatin synthesis.[8][9][10][11][12]
Step 1: Synthesis of 4-bromo-3-nitroaniline This starting material can be prepared from commercially available precursors through standard aromatic substitution reactions.
Step 2: Synthesis of 2-(hydroxyimino)-N-(4-bromo-3-nitrophenyl)acetamide
-
In a round-bottom flask, dissolve 4-bromo-3-nitroaniline in a suitable solvent (e.g., aqueous HCl).
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold water and dry under vacuum.
Step 3: Cyclization to this compound
-
Carefully add the dried 2-(hydroxyimino)-N-(4-bromo-3-nitrophenyl)acetamide to concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C).
-
Stir the mixture until the cyclization is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. synarchive.com [synarchive.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. biomedres.us [biomedres.us]
- 11. journals.irapa.org [journals.irapa.org]
- 12. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
structural analogs of 6-bromo-5-nitro-1H-indole-2,3-dione
An In-depth Technical Guide on the Structural Analogs of 6-Bromo-5-nitro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] The isatin core can be readily functionalized at various positions, allowing for the generation of a vast library of compounds with a wide range of biological properties, including anticancer, antimicrobial, antiviral, and anticonvulsant activities.[1][3][4] The introduction of specific substituents on the isatin ring can significantly modulate its biological profile. Halogen atoms, such as bromine, and electron-withdrawing groups, like the nitro group, are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
This technical guide focuses on the structural analogs of a specific, yet largely unexplored, isatin derivative: This compound . The presence of both a bromine atom at the C6 position and a nitro group at the C5 position suggests a unique electronic and steric profile that could lead to novel biological activities. This document provides a comprehensive overview of the hypothesized structural analogs of this core, including potential synthetic pathways, predicted biological activities based on structure-activity relationship (SAR) studies of related compounds, and detailed experimental protocols adapted from the existing literature.
The Core Scaffold: this compound
The foundational structure for the analogs discussed herein is this compound.
Rationale for Analog Development: The design of structural analogs of this core is based on established principles of medicinal chemistry, focusing on modifications at key positions to explore and optimize biological activity:
-
N-1 Position: The acidic proton of the indole nitrogen can be readily substituted with a variety of alkyl, aryl, and acyl groups. This modification can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall steric bulk, which can in turn affect its interaction with biological targets.
-
C-3 Position: The C3-keto group is highly reactive and serves as a key handle for derivatization. Common modifications include the formation of Schiff bases, hydrazones, and spirocyclic systems. These modifications can introduce new pharmacophoric features and significantly alter the molecule's biological activity.
-
Aromatic Ring System: While this guide focuses on analogs derived from the 6-bromo-5-nitro core, further modifications to the aromatic ring, such as the introduction of additional substituents or replacement of the benzene ring with other heterocyclic systems, represent another avenue for analog development.
Potential Synthetic Pathways for Analogs
The synthesis of the parent scaffold, this compound, is anticipated to follow established methods for isatin synthesis, such as the Sandmeyer or Stolle methodologies, starting from an appropriately substituted aniline. Once the core is obtained, a variety of analogs can be generated.
Figure 1. General synthetic workflow for generating analogs of this compound.
Predicted Biological Activities and Structure-Activity Relationship (SAR)
While no specific biological data for analogs of this compound has been reported, the known activities of other substituted isatins allow for informed predictions.
Anticipated Biological Activities:
-
Anticancer Activity: Isatin derivatives are well-known for their potent anticancer properties, often acting through the inhibition of kinases or by inducing apoptosis. The presence of a halogen and a nitro group on the aromatic ring has been shown in some cases to enhance cytotoxic activity.[5][6]
-
Antimicrobial Activity: Bromo- and nitro-substituted isatins have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] The combination of these two groups on the 6-bromo-5-nitroisatin core may lead to compounds with potent antimicrobial properties.
Hypothesized Structure-Activity Relationships:
-
N-Substitution: The introduction of small alkyl or benzyl groups at the N-1 position may enhance lipophilicity and improve cell permeability, potentially increasing anticancer and antimicrobial efficacy.[7]
-
C-3 Derivatization: The formation of Schiff bases at the C-3 position with various aromatic amines can introduce additional binding motifs, which may lead to enhanced interactions with biological targets. The nature of the substituent on the aromatic amine will likely play a crucial role in determining the activity.
Data Presentation: Potential Structural Analogs and Their Predicted Activities
The following tables summarize hypothetical and their predicted biological activities based on the SAR of related compounds. It is critical to note that this data is illustrative and requires experimental validation.
Table 1: N-Substituted Analogs of this compound
| Compound ID | R (at N-1) | Predicted Biological Activity | Rationale |
| 1a | -H (Parent) | Baseline activity | Core scaffold |
| 1b | -CH₃ | Enhanced cell permeability | Increased lipophilicity |
| 1c | -CH₂Ph | Potential for improved potency | Introduction of a bulky aromatic group |
| 1d | -COCH₃ | Modified electronic properties | Electron-withdrawing group at N-1 |
Table 2: C-3 Schiff Base Analogs of this compound
| Compound ID | R' (at C-3 =N-R') | Predicted Biological Activity | Rationale |
| 2a | -Ph | Anticancer, Antimicrobial | Introduction of an aromatic ring |
| 2b | -Ph-4-Cl | Potentially enhanced activity | Electron-withdrawing substituent |
| 2c | -Ph-4-OCH₃ | Potentially altered activity | Electron-donating substituent |
| 2d | -NH-C(=S)NH₂ | Potential antitubercular activity | Thiosemicarbazone moiety |
Experimental Protocols (Adapted)
The following are adapted experimental protocols for the synthesis of the core scaffold and its analogs, based on established procedures for other isatin derivatives.
Protocol 1: Synthesis of this compound (Hypothetical)
This procedure is adapted from the Sandmeyer isatin synthesis.
-
Dissolve 4-bromo-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Add the diazonium salt solution to the hydroxylamine solution and heat the mixture.
-
Cool the reaction mixture and collect the resulting isonitrosoacetanilide precipitate by filtration.
-
Add the dried isonitrosoacetanilide to concentrated sulfuric acid and heat to induce cyclization.
-
Pour the reaction mixture onto crushed ice and collect the precipitated this compound by filtration.
-
Purify the product by recrystallization.
Protocol 2: General Procedure for N-Alkylation of this compound
-
To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for the Synthesis of C-3 Schiff Base Derivatives
-
Dissolve this compound (or its N-substituted analog) in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired primary amine or hydrazine derivative.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent if necessary.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This is a general protocol for assessing cytotoxicity against a cancer cell line.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Figure 2. Synthetic workflow for the core and its key analogs.
Figure 3. Hypothesized mitochondrial apoptosis pathway targeted by analogs.
Conclusion and Future Directions
The represent a promising yet underexplored area of medicinal chemistry. Based on the extensive literature on other substituted isatins, it is reasonable to predict that this class of compounds may exhibit potent anticancer and antimicrobial activities. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for the future investigation of these molecules.
Future research should focus on:
-
The definitive synthesis and characterization of the this compound core scaffold.
-
The synthesis of a diverse library of N-1 and C-3 substituted analogs.
-
Comprehensive biological screening of these analogs against a panel of cancer cell lines and microbial strains.
-
Elucidation of the mechanism of action of the most potent compounds.
The exploration of this novel chemical space holds significant potential for the discovery of new therapeutic agents.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) [mdpi.com]
- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Bromo-Nitro-Indoles: A Technical Guide for Scientific Professionals
An in-depth exploration of the synthesis, historical development, and biological significance of bromo-nitro-indoles, offering researchers and drug development professionals a comprehensive resource on this critical class of heterocyclic compounds.
Introduction
Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules. The strategic introduction of bromo and nitro functionalities onto the indole ring system gives rise to bromo-nitro-indoles, a class of compounds with unique physicochemical properties and significant potential in drug discovery. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromine atom profoundly influence the reactivity and biological activity of the parent indole nucleus. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving biological applications of bromo-nitro-indoles, with a focus on their anticancer and anti-inflammatory properties.
Historical Perspective and Discovery
The history of bromo-nitro-indoles is intrinsically linked to the broader history of indole synthesis. While a definitive first synthesis of a bromo-nitro-indole is not clearly documented in early literature, its development can be traced through the evolution of methods for synthesizing substituted indoles from nitroaromatic precursors.
Classical indole syntheses, developed from the late 19th to the early 20th century, laid the groundwork for accessing a wide array of indole derivatives. Key methodologies that enabled the eventual synthesis of bromo-nitro-indoles include:
-
The Reissert Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring. This approach is significant as it directly utilizes a nitro-substituted starting material.
-
The Leimgruber-Batcho Indole Synthesis (1976): A highly versatile and high-yielding method that starts from o-nitrotoluenes. It involves the formation of an enamine, followed by reductive cyclization. This method's tolerance for various functional groups makes it suitable for preparing substituted nitroindoles.
-
The Bartoli Indole Synthesis (1989): This reaction utilizes the addition of vinyl Grignard reagents to ortho-substituted nitroarenes to form indoles.[1][2][3][4][5] The use of ortho-bromo nitroarenes as substrates in modified Bartoli syntheses provides a direct route to bromo-indoles, which can then be nitrated, or vice versa.[1]
The synthesis of various nitroindoles was systematically explored in the mid-20th century. For instance, the synthesis of 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole was reported in 1958. The advent of modern synthetic techniques has further expanded the toolbox for creating specifically substituted bromo-nitro-indoles, allowing for the fine-tuning of their biological activities.
Key Synthetic Methodologies
The synthesis of bromo-nitro-indoles can be broadly approached through two main strategies: late-stage functionalization of a pre-formed indole nucleus or the de novo construction of the indole ring from appropriately substituted precursors.
Experimental Protocol: Leimgruber-Batcho Indole Synthesis
This method provides an efficient route to various substituted indoles starting from o-nitrotoluenes.
Step 1: Enamine Formation
-
To a solution of the desired o-nitrotoluene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst such as pyrrolidine.
-
Heat the reaction mixture. The progress of the reaction can be monitored by TLC, often indicated by the formation of a colored enamine intermediate.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the enamine intermediate in a suitable solvent (e.g., ethanol, benzene, or acetic acid).
-
Add a reducing agent. Common reducing systems include:
-
Raney Nickel with hydrazine hydrate
-
Palladium on carbon (Pd/C) with hydrogen gas
-
Stannous chloride (SnCl₂)
-
Iron powder in acetic acid
-
-
The reaction is typically stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete.
-
After the reaction, the catalyst is filtered off (if applicable), and the solvent is removed.
-
The crude indole is then purified by column chromatography or recrystallization.
Experimental Protocol: Vilsmeier-Haack Formylation of a Nitroindole
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich heterocycle like indole.[6][7][8][9][10][11]
-
Cool a flask containing anhydrous N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring to form the Vilsmeier reagent.
-
Allow the mixture to warm to room temperature and stir for a designated period (e.g., 1 hour) to ensure complete formation of the reagent.
-
Dissolve the starting nitroindole in DMF and add it to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., to 80°C) and monitor the reaction progress by TLC.[12]
-
After completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., NaOH or sodium acetate) to a pH of approximately 9.[12]
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Reduction of a Nitroindole to an Aminoindole
The reduction of the nitro group is a key transformation in the synthesis of many biologically active indole derivatives.
-
Dissolve the nitroindole in a suitable solvent, such as ethanol or methanol.[13][14]
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
The reduction can be carried out by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like hydrazine hydrate or ammonium formate.[13]
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the aminoindole, which may be used directly or purified further.
Biological Activities and Mechanisms of Action
Bromo-nitro-indoles have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, most notably as anticancer and anti-inflammatory agents.
Anticancer Activity
The anticancer properties of substituted indoles, including those with bromo and nitro groups, are often attributed to their ability to interact with key cellular targets involved in cancer progression.
1. Stabilization of c-Myc G-Quadruplex
The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional silencer.[1][3] Stabilization of this G-quadruplex by small molecules can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells. Certain 5-nitroindole derivatives have been identified as potent stabilizers of the c-Myc G-quadruplex.[12]
Quantitative Data: Anticancer Activity of 5-Nitroindole Derivatives
The following table summarizes the in vitro anticancer activity of selected 5-nitroindole derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5 | HeLa | 5.08 ± 0.91 | [12] |
| Compound 7 | HeLa | 5.89 ± 0.73 | [12] |
2. Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several indole derivatives have been developed as kinase inhibitors. Bromoindole derivatives, in particular, have shown enhanced potency as inhibitors of kinases like pp60c-Src.
Quantitative Data: Kinase Inhibitory Activity
While specific IC₅₀ values for bromo-nitro-indoles as kinase inhibitors are not extensively reported in the initial searches, the data for related bromoindoles highlights their potential.
| Compound Type | Target Kinase | Activity | Reference |
| N-benzyl-5-bromoindole amines | pp60c-Src | Showed higher activity than non-brominated analogues | [15] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases, including cancer. Bromo-nitro-indoles can exert anti-inflammatory effects by modulating key inflammatory pathways.
1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][16][17][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some indole derivatives have been shown to inhibit NF-κB activation.[16]
Conclusion
Bromo-nitro-indoles represent a versatile and promising class of heterocyclic compounds with significant potential in medicinal chemistry. Their synthesis, rooted in classical indole chemistry and refined by modern methodologies, allows for the precise placement of bromo and nitro substituents to modulate biological activity. The demonstrated anticancer and anti-inflammatory properties, mediated through mechanisms such as c-Myc G-quadruplex stabilization and NF-κB pathway inhibition, underscore their importance as scaffolds for the development of novel therapeutics. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the therapeutic potential of bromo-nitro-indoles. Future research should focus on elucidating the structure-activity relationships of a broader range of bromo-nitro-indole isomers and expanding the investigation of their mechanisms of action against a wider array of biological targets.
References
- 1. Structure of the biologically relevant G-quadruplex in the c-MYC promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. G-quadruplex DNA structure is a positive regulator of MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
detailed synthesis protocol for 6-bromo-5-nitro-1H-indole-2,3-dione
Application Note: Synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione
This document provides a detailed protocol for the synthesis of this compound, a substituted isatin derivative of interest to researchers in medicinal chemistry and drug development. Isatins are versatile scaffolds for the synthesis of various heterocyclic compounds with a wide range of biological activities. This protocol outlines a two-step synthesis starting from 3-bromoaniline.
Logical Relationship of the Synthesis
The synthesis of this compound can be logically divided into two main stages. The initial step involves the formation of the isatin core, specifically 6-bromoisatin, from a substituted aniline. The subsequent step is the introduction of a nitro group onto the bromo-isatin scaffold.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-bromo-1H-indole-2,3-dione (6-bromoisatin)
This procedure is adapted from the Sandmeyer isatin synthesis, a well-established method for preparing isatins from anilines.
Materials:
-
3-bromoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Water
-
Ice
Procedure:
-
Formation of N-(3-bromophenyl)-2-hydroxyiminoacetamide: In a suitable reaction vessel, a solution of chloral hydrate and hydroxylamine hydrochloride in water is prepared. To this, an aqueous solution of sodium sulfate is added. A solution of 3-bromoaniline in dilute hydrochloric acid is then added to the reaction mixture. The mixture is heated, which should result in the formation of a precipitate, N-(3-bromophenyl)-2-hydroxyiminoacetamide. The precipitate is collected by filtration, washed with water, and dried.
-
Cyclization to 6-bromo-1H-indole-2,3-dione: The dried N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) is slowly added to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.[1] After the addition is complete, the reaction mixture is heated to 90 °C for 3 hours.[1] The reaction is then cooled and slowly poured onto crushed ice, leading to the precipitation of a yellow solid. The solid is collected by filtration, washed with water, and dried to yield 6-bromo-1H-indole-2,3-dione.[1] The product is reported to be obtained in high yield (98%) and can often be used in the next step without further purification.[1]
Step 2: Synthesis of this compound
This step involves the electrophilic nitration of the 6-bromoisatin synthesized in the previous step. The conditions are based on standard nitration procedures for aromatic compounds.
Materials:
-
6-bromo-1H-indole-2,3-dione
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
Dissolution of 6-bromoisatin: 6-bromo-1H-indole-2,3-dione is carefully added to an excess of concentrated sulfuric acid in a flask, with cooling in an ice bath to maintain a low temperature.
-
Nitration: A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled. This mixture is added dropwise to the solution of 6-bromoisatin, ensuring the temperature of the reaction mixture does not rise significantly.
-
Reaction Quenching and Product Isolation: After the addition is complete, the reaction is stirred for a specified time to allow for complete nitration. The reaction mixture is then carefully poured over a large volume of crushed ice. The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
Data Presentation
| Compound | Starting Material(s) | Reagents | Solvent(s) | Reaction Time | Temperature | Yield |
| 6-bromo-1H-indole-2,3-dione | N-(3-bromophenyl)-2-hydroxyiminoacetamide | Conc. H₂SO₄ | - | 3 hours | 90 °C | 98% |
| This compound | 6-bromo-1H-indole-2,3-dione | Conc. H₂SO₄, Fuming HNO₃ | - | - | Low temperature | - |
Note: The yield for the nitration step is not explicitly reported in the searched literature and would need to be determined experimentally.
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Caption: Workflow for the synthesis of this compound.
References
Synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit hypothetical, experimental procedure for the synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione, a compound of interest in medicinal chemistry and drug development. Due to the absence of a specific, published synthetic protocol for this exact molecule in the available scientific literature, the following procedure is a proposed route based on established chemical principles for the nitration of substituted isatins. All presented data should be considered theoretical and would require experimental validation.
Overview
The proposed synthesis involves the nitration of commercially available 6-bromo-1H-indole-2,3-dione (6-bromoisatin) using a standard nitrating agent. The reaction is anticipated to proceed via electrophilic aromatic substitution, with the nitro group being directed to the C5 position due to the electronic properties of the isatin ring system.
Chemical Reaction
Experimental Protocol
Materials:
-
6-bromo-1H-indole-2,3-dione (Starting Material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter paper
-
Apparatus for vacuum filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR, MS)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-bromo-1H-indole-2,3-dione in concentrated sulfuric acid at 0 °C in an ice bath. Stir the mixture until all the solid has dissolved.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction flask using a dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Precipitation and Filtration: A solid precipitate of the crude product is expected to form. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 6-bromo-1H-indole-2,3-dione |
| Molar Ratio (Starting Material:HNO₃) | 1 : 1.1 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Hypothetical Yield | 75-85% |
Table 2: Hypothetical Physicochemical and Spectroscopic Data
| Property | Hypothetical Value |
| Molecular Formula | C₈H₃BrN₂O₄ |
| Molecular Weight | 271.03 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H, NH), 8.2 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 182, 158, 150, 142, 135, 125, 118, 115 |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H), 1750 (C=O), 1730 (C=O), 1540 (NO₂), 1350 (NO₂) |
| Mass Spectrum (EI) | m/z 271/273 [M]⁺ |
Mandatory Visualization
Applications of 6-bromo-5-nitro-1H-indole-2,3-dione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The isatin scaffold serves as a versatile template for the synthesis of novel therapeutic agents. Strategic substitution on the aromatic ring of the isatin core can significantly modulate its physicochemical and pharmacological properties. The introduction of a bromine atom at the 6-position and a nitro group at the 5-position of the isatin ring is a deliberate medicinal chemistry strategy to potentially enhance its bioactivity. While specific data for 6-bromo-5-nitro-1H-indole-2,3-dione is limited in publicly available literature, this document compiles and extrapolates information from closely related 5-nitroisatin and bromo-substituted isatin derivatives to provide comprehensive application notes and detailed experimental protocols relevant to its potential use in drug discovery and development.
Potential Therapeutic Applications
Based on the known biological activities of structurally related isatin derivatives, this compound is a promising candidate for investigation in several therapeutic areas:
-
Anticancer Activity: Nitro- and bromo-substituted isatins have demonstrated potent cytotoxic effects against various cancer cell lines. The electron-withdrawing nature of the nitro group and the lipophilicity of the bromo substituent can enhance the interaction with biological targets and improve cell permeability.
-
Antimicrobial Activity: Isatin derivatives are known to possess antibacterial and antifungal properties. The presence of halogen and nitro groups on the aromatic ring has been shown to be crucial for their antimicrobial efficacy.
-
Enzyme Inhibition: The isatin scaffold is a privileged structure for the design of enzyme inhibitors. Derivatives have been reported to inhibit a range of enzymes, including kinases, proteases, and gyrases, which are implicated in various diseases.
Data Presentation: Biological Activities of Related Isatin Derivatives
The following tables summarize the quantitative biological data for representative 5-nitroisatin and bromo-substituted isatin derivatives. This data can serve as a benchmark for evaluating the potential activity of this compound.
Table 1: Anticancer Activity of 5-Nitroisatin and Bromo-substituted Isatin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroisatin-based 1,2,4-triazine-3-ol | Breast (MCF-7) | Not specified, but showed good activity after 48h | [1] |
| 5-Nitroisatin-based 1,2,4-triazine-3-thione | Breast (MCF-7) | Not specified, but showed strongest activity after 24h | [1] |
| 5-Nitroisatin-based 1,2-diazino derivative | Breast (MCF-7) | Not specified, but showed good activity after 72h | [1] |
| 5-Nitrofuryl-isatin hybrid 3 | Colon (HCT 116) | 1.62 | [2][3] |
| 1-Benzyl-5-bromoindolin-2-one derivative 7c | Breast (MCF-7) | 7.17 ± 0.94 | [4] |
| 1-Benzyl-5-bromoindolin-2-one derivative 7d | Breast (MCF-7) | 2.93 ± 0.47 | [4] |
Table 2: Enzyme Inhibition by Substituted Isatin Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 1-Benzyl-5-bromoindolin-2-one derivative 7c | VEGFR-2 | 0.728 | [4] |
| 1-Benzyl-5-bromoindolin-2-one derivative 7d | VEGFR-2 | 0.503 | [4] |
| 5-Nitroisatin derivative | E. coli DNA Gyrase B | Not specified, but showed excellent activity | [5] |
Table 3: Antimicrobial Activity of Substituted Isatin Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Nitrofuryl-isatin hybrid 5 | Staphylococcus aureus (MRSA) | 8 | [2][3] |
| 5-Nitrofuryl-isatin hybrid 6 | Staphylococcus aureus (MRSA) | 1 | [2][3] |
| 6-Bromoindolglyoxylamide polyamine 3 | Staphylococcus aureus | Not specified, but exhibited intrinsic activity | [6] |
| 6-Bromoindolglyoxylamide polyamine 3 | Pseudomonas aeruginosa | Not specified, but showed antibiotic enhancing properties | [6] |
Experimental Protocols
Synthesis of Substituted Isatins (General Procedures)
The synthesis of this compound would likely follow a multi-step process involving the synthesis of a substituted aniline precursor followed by cyclization to form the isatin ring. The Sandmeyer isatin synthesis is a classic method.[7]
Protocol 1: Sandmeyer Isatin Synthesis
This protocol describes a general procedure for the synthesis of isatins from anilines.
Materials:
-
Substituted aniline (e.g., 4-bromo-3-nitroaniline)
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Formation of the α-oximinoacetanilide intermediate:
-
Dissolve sodium sulfate in water to make a saturated solution.
-
In a flask, add the substituted aniline, chloral hydrate, and the saturated sodium sulfate solution.
-
Heat the mixture to dissolve the aniline.
-
In a separate flask, dissolve hydroxylamine hydrochloride in water.
-
Add the hydroxylamine solution to the aniline solution and heat the mixture.
-
The α-oximinoacetanilide intermediate will precipitate upon cooling. Filter and wash the solid with water.
-
-
Cyclization to the isatin:
-
Carefully add the dried α-oximinoacetanilide to concentrated sulfuric acid at a controlled temperature (e.g., 60-80°C).
-
After the reaction is complete, pour the mixture onto crushed ice.
-
The isatin product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted isatin.
-
Biological Assays
Protocol 2: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][5][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT 116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound (or related derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: DNA Gyrase Inhibition Assay
This assay measures the inhibition of the supercoiling activity of DNA gyrase.[3][9][10]
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 DNA
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP)
-
Test compound dissolved in DMSO
-
Agarose gel electrophoresis system
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA form.
Protocol 4: VEGFR-2 Kinase Assay
This assay determines the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.[11][12]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
Luminometer
Procedure:
-
Reaction Setup: In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in the luminescent signal indicates inhibition of the kinase activity. Calculate the IC50 value of the test compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Structure-activity relationship hypothesis for this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. profoldin.com [profoldin.com]
- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 6-bromo-2,3-dihydro-5-nitro-1H-Inden-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. topogen.com [topogen.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Activity of 6-Bromo-5-nitro-1H-indole-2,3-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The isatin scaffold is a versatile platform for chemical modification, allowing for the introduction of various substituents to modulate its biological effects. The incorporation of electron-withdrawing groups, such as halogens and nitro groups, has been shown to enhance the antimicrobial potency of isatin derivatives.[3] Specifically, substitutions at the C5 and C6 positions of the isatin ring are of great interest. This document provides a detailed overview of the potential antibacterial activity of 6-bromo-5-nitro-1H-indole-2,3-dione derivatives, along with comprehensive experimental protocols for their synthesis and biological evaluation.
Data Presentation
The following table summarizes the minimum inhibitory concentration (MIC) values of representative bromo- and nitro-substituted isatin derivatives against various bacterial strains, as reported in the literature. This data can be used as a reference for expected activity of this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isatin Derivatives
| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | 5-Nitroisatin Schiff Base | Staphylococcus aureus | 6.25 | [4] |
| 2 | 5-Nitroisatin Schiff Base | Escherichia coli | 12.5 | [4] |
| 3 | 5-Nitroisatin Schiff Base | Bacillus subtilis | 6.25 | [4] |
| 4 | 5-Nitroisatin Schiff Base | Pseudomonas aeruginosa | 25 | [4] |
| 5 | 5-Bromoisatin Derivative | Staphylococcus aureus | - | [5] |
| 6 | 5-Bromoisatin Derivative | Bacillus subtilis | - | [5] |
| 7 | 6-Bromoindolglyoxylamide | Staphylococcus aureus | - | [6] |
| 8 | 6-Bromoindolglyoxylamide | Escherichia coli | - | [6] |
Note: Specific MIC values for all compounds were not available in the abstracts. The table reflects the reported activity.
Experimental Protocols
Synthesis of this compound Derivatives (Proposed)
A general method for the synthesis of Schiff base derivatives of isatin involves the condensation of the isatin core with a primary amine.[7][8]
Materials:
-
This compound
-
Substituted primary aromatic or aliphatic amines
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve an equimolar amount of this compound and the desired primary amine in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base derivative) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure compound.
-
Characterize the synthesized derivatives using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antibacterial Susceptibility Testing
This method is a preliminary screening technique to assess the antibacterial activity of the synthesized compounds.[4][9]
Materials:
-
Muller-Hinton Agar (MHA)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Gentamicin)
-
Negative control (solvent used for dissolving compounds)
-
Incubator
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Inoculate the surface of the MHA plates uniformly with the test bacterial suspension (adjusted to 0.5 McFarland standard).
-
Aseptically punch wells of 6 mm diameter into the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures
-
Synthesized compounds
-
Standard antibiotic (positive control)
-
Solvent (negative control)
-
Spectrophotometer or microplate reader
Procedure:
-
Perform serial two-fold dilutions of the synthesized compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: General workflow for the synthesis of this compound Schiff base derivatives.
Caption: Workflow for evaluating the antibacterial activity of synthesized compounds.
Caption: Potential mechanisms of antibacterial action for isatin derivatives.
References
- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. Designing and Screening of New Schiff Bases of Isatins for Antibacterial Activity by In Silico Methods and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. brieflands.com [brieflands.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols: Derivatization of 6-bromo-5-nitro-1H-indole-2,3-dione for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The isatin scaffold is a versatile template for chemical modification, allowing for the synthesis of a diverse library of compounds with potentially enhanced therapeutic efficacy. This document provides detailed application notes and protocols for the proposed derivatization of a specifically substituted isatin, 6-bromo-5-nitro-1H-indole-2,3-dione, to explore and enhance its biological activities.
The introduction of electron-withdrawing groups, such as a nitro group at the C5 position and a bromine atom at the C6 position, is anticipated to modulate the electronic properties of the isatin ring, potentially leading to enhanced interactions with biological targets. While specific derivatization of this compound is not extensively reported in the available scientific literature, the protocols provided herein are based on well-established synthetic methodologies for the isatin core and are expected to be applicable. The primary focus of these proposed derivatizations will be on modifications at the N1-position and the C3-carbonyl group, which are known to be crucial for biological activity.
Proposed Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the N1-position (amine) and the C3-carbonyl group.
-
N-Alkylation/N-Acetylation: Introduction of various alkyl, aryl, or acetyl groups at the N1-position can significantly influence the lipophilicity and steric properties of the molecule, which can in turn affect its transport across cell membranes and binding to target proteins.
-
Schiff Base Formation: Condensation of the C3-carbonyl group with various primary amines leads to the formation of Schiff bases. This is a widely used strategy to introduce diverse functionalities and has been shown to yield compounds with significant anticancer and antimicrobial activities.[3][4][5]
-
Thiosemicarbazone Formation: Reaction of the C3-carbonyl with thiosemicarbazide or its derivatives results in the formation of thiosemicarbazones. Isatin-thiosemicarbazones are a well-known class of compounds with potent antiviral and anticancer activities, often attributed to their ability to chelate metal ions.[6]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes the addition of an alkyl group to the nitrogen at the N1 position of the isatin ring.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired N-alkylated derivative.
Protocol 2: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol outlines the condensation reaction between the isatin derivative and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base derivative.
-
If no precipitate forms, the product can be obtained by evaporating the solvent and purifying the residue by recrystallization or column chromatography.
Protocol 3: General Procedure for the Synthesis of Thiosemicarbazones from this compound
This protocol details the reaction to form thiosemicarbazone derivatives.
Materials:
-
This compound
-
Thiosemicarbazide or substituted thiosemicarbazide
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 equivalent) and thiosemicarbazide (or a substituted thiosemicarbazide) (1.1 equivalents) in ethanol is prepared in a round-bottom flask.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is heated to reflux for 3-5 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with a small amount of cold ethanol and then dried to yield the thiosemicarbazone derivative.
-
Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed for further purification if necessary.
Biological Evaluation Protocols
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (e.g., HEK293) for cytotoxicity comparison
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute with the culture medium to the desired concentrations.
-
After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the test compounds and a positive control (e.g., doxorubicin). A vehicle control (DMSO) should also be included.
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized this compound derivatives
-
DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivatization Type | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 |
| Parent | - | - | >100 | >100 | >100 |
| N-Me | N-Alkylation | -CH₃ | 55.2 | 63.8 | 71.4 |
| N-Bn | N-Alkylation | -CH₂Ph | 32.7 | 41.5 | 49.9 |
| SB-Ph | Schiff Base | -Ph | 15.4 | 22.1 | 28.6 |
| SB-p-ClPh | Schiff Base | -C₆H₄-Cl | 8.9 | 12.5 | 17.3 |
| TSC | Thiosemicarbazone | -H | 5.2 | 7.8 | 10.1 |
| TSC-Ph | Thiosemicarbazone | -Ph | 2.1 | 3.5 | 5.8 |
| Doxorubicin | - | - | 0.8 | 1.1 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for derivatives of this compound is not currently available in the literature.
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivatization Type | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | - | - | >128 | >128 | >128 |
| N-Me | N-Alkylation | -CH₃ | 64 | 128 | 128 |
| N-Bn | N-Alkylation | -CH₂Ph | 32 | 64 | 64 |
| SB-Ph | Schiff Base | -Ph | 16 | 32 | 32 |
| SB-p-ClPh | Schiff Base | -C₆H₄-Cl | 8 | 16 | 16 |
| TSC | Thiosemicarbazone | -H | 4 | 8 | 8 |
| TSC-Ph | Thiosemicarbazone | -Ph | 2 | 4 | 4 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for derivatives of this compound is not currently available in the literature.
Potential Signaling Pathways and Mechanisms of Action
Isatin derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many isatin derivatives are known to be potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and receptor tyrosine kinases (RTKs), which are crucial for cell cycle progression and signal transduction.[7]
-
Induction of Apoptosis: Isatin derivatives can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.
-
Inhibition of Tubulin Polymerization: Some isatin derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
-
Generation of Reactive Oxygen Species (ROS): The nitroaromatic scaffold present in this compound derivatives could potentially be bioreduced in hypoxic tumor cells to generate cytotoxic reactive oxygen species, leading to DNA damage and cell death.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with enhanced biological activities. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of N-alkylated, Schiff base, and thiosemicarbazone derivatives. While the provided biological data is hypothetical due to a lack of specific literature, it is based on established structure-activity relationships for the isatin scaffold. Further investigation into the derivatization of this specific isatin is highly encouraged to unlock its full therapeutic potential.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 3. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 6-bromo-5-nitro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 6-bromo-5-nitro-1H-indole-2,3-dione, a novel isatin derivative with potential therapeutic applications. Based on the well-documented activities of the isatin scaffold, this compound is a candidate for investigation as an anticancer agent, likely exerting its effects through the inhibition of protein kinases involved in cell proliferation and survival.[1][2]
This document outlines detailed protocols for assessing the cytotoxic, pro-apoptotic, and kinase inhibitory activities of this compound.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Protocol:
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Following the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
Table 1: Cytotoxicity of this compound on various cancer cell lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 48 | Data to be filled |
| A549 | 48 | Data to be filled |
| HepG2 | 48 | Data to be filled |
Evaluation of Apoptosis Induction by Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol:
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation:
Table 2: Apoptotic effect of this compound on a cancer cell line.
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| Compound (IC₅₀) | Data to be filled | Data to be filled | Data to be filled |
In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive method to measure kinase activity.[6] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction.[6] This assay is suitable for screening the inhibitory potential of novel compounds against a panel of kinases.
Experimental Protocol:
Materials:
-
This compound
-
Recombinant kinases (e.g., VEGFR-2, EGFR, CDK2)
-
Substrates for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and the test compound (this compound) at various concentrations. Include a no-inhibitor control and a no-kinase control. The total reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation:
Table 3: Inhibitory activity of this compound against selected kinases.
| Kinase | IC₅₀ (nM) |
| VEGFR-2 | Data to be filled |
| EGFR | Data to be filled |
| CDK2 | Data to be filled |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ulab360.com [ulab360.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from 6-bromo-5-nitro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors derived from the starting material 6-bromo-5-nitro-1H-indole-2,3-dione. Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a versatile scaffold in the design of kinase inhibitors, demonstrating potential in the development of therapeutics for a range of diseases, including cancer.[1][2] The electron-withdrawing properties of the bromo and nitro groups on the indole ring of the starting material may enhance the interaction with kinase active sites, making it a promising starting point for inhibitor design.
Overview of Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. The development of small molecule kinase inhibitors often involves the synthesis of a library of compounds based on a core scaffold, followed by screening for inhibitory activity against a panel of kinases. Promising lead compounds are then optimized to improve potency, selectivity, and pharmacokinetic properties.
The isatin scaffold is a privileged structure in medicinal chemistry and has been utilized to develop inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1] The synthetic tractability of the isatin core allows for the introduction of diverse substituents at the N-1 position and condensation reactions at the C-3 carbonyl group to generate a wide array of derivatives.
Synthetic Strategies for Generating Derivatives
The chemical reactivity of the isatin scaffold allows for the straightforward synthesis of a diverse library of compounds. Two primary strategies for modifying this compound are N-alkylation/N-arylation and condensation at the C3-carbonyl position to form Schiff bases or other derivatives.
N-Substituted Derivatives
N-alkylation of the isatin nitrogen can modulate the compound's solubility, cell permeability, and binding interactions within the kinase active site.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 eq.).
-
Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Schiff Base Derivatives
Condensation of the C3-carbonyl group of isatin with various primary amines or hydrazines yields Schiff bases, which can introduce additional pharmacophoric features and hydrogen bonding capabilities.
Experimental Protocol: General Procedure for Schiff Base Formation
-
Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Add the desired primary amine or hydrazine derivative (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization.
Biological Evaluation of Kinase Inhibitory Activity
The synthesized derivatives should be screened for their ability to inhibit the activity of a panel of protein kinases. This is typically done using in vitro kinase assays.
In Vitro Kinase Inhibition Assay
A common method for assessing kinase inhibition is to measure the phosphorylation of a substrate in the presence of the test compound. This can be achieved using various formats, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)
-
Prepare a reaction buffer appropriate for the specific kinase being assayed.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.
Table 1: Kinase Inhibitory Activity (IC50, µM) of this compound Derivatives
| Compound ID | R-group (N-1) | Kinase 1 (IC50 µM) | Kinase 2 (IC50 µM) | Kinase 3 (IC50 µM) |
| Starting Material | H | >100 | >100 | >100 |
| Derivative 1 | Methyl | 15.2 | 25.8 | 50.1 |
| Derivative 2 | Ethyl | 12.5 | 22.1 | 45.3 |
| Derivative 3 | Benzyl | 5.8 | 10.3 | 21.7 |
| Derivative 4 | 4-Fluorobenzyl | 2.1 | 4.5 | 9.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Cell-Based Assays for Anti-Proliferative Activity
Compounds that show significant kinase inhibitory activity should be further evaluated in cell-based assays to determine their effect on cancer cell proliferation.
Experimental Protocol: MTT Anti-Proliferative Assay
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Data Presentation
The anti-proliferative activities of the compounds should be summarized in a table.
Table 2: Anti-Proliferative Activity (GI50, µM) of Lead Compounds
| Compound ID | Cell Line 1 (GI50 µM) | Cell Line 2 (GI50 µM) | Cell Line 3 (GI50 µM) |
| Derivative 3 | 8.2 | 12.5 | 15.1 |
| Derivative 4 | 1.5 | 3.1 | 4.2 |
| Positive Control | 0.5 | 0.8 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Diagrams illustrating the key processes are provided below.
Caption: Synthetic and screening workflow for developing kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-nitro-1H-indole-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound, a substituted isatin, typically involves a multi-step process. Common strategies are adaptations of classical isatin syntheses, such as the Sandmeyer isatin synthesis or the Martinet dioxindole synthesis, starting from an appropriately substituted aniline. Given the substituents, a plausible route involves the nitration of 6-bromo-1H-indole-2,3-dione or the synthesis from 4-bromo-3-nitroaniline.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature control is crucial, especially during nitration and cyclization steps, to prevent side reactions and decomposition.[1][2] The purity of starting materials, such as the substituted aniline, is also critical for obtaining good yields and minimizing purification challenges.[2] The choice of solvent and acid catalyst can significantly impact the reaction outcome, particularly in the cyclization step of the Sandmeyer synthesis.[3]
Q3: What are the expected spectroscopic characteristics of this compound?
-
1H NMR: Signals in the aromatic region corresponding to the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing nitro and bromo groups.
-
13C NMR: Resonances for the carbonyl carbons (C2 and C3) would be downfield. Signals for the aromatic carbons will also be present, with their positions dictated by the substituents.
-
IR Spectroscopy: Characteristic peaks for the N-H stretch (around 3200-3400 cm-1), two carbonyl stretches (around 1730-1760 cm-1), and bands corresponding to the nitro group (around 1500-1550 cm-1 and 1330-1370 cm-1).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C8H3BrN2O4 (270.94 g/mol ), along with a characteristic isotopic pattern for the bromine atom.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Nitrated Intermediate | Incomplete nitration. | - Increase reaction time or temperature cautiously.- Use a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid). |
| Side reactions, such as over-nitration or oxidation. | - Maintain strict temperature control, typically at 0°C or below.- Add the nitrating agent dropwise with vigorous stirring. | |
| Incomplete Cyclization in Sandmeyer Synthesis | Poor solubility of the intermediate (isonitrosoacetanilide derivative). | - Consider using methanesulfonic acid instead of sulfuric acid to improve solubility.[3] |
| Insufficient heating during cyclization. | - Ensure the reaction mixture reaches the optimal temperature for cyclization (typically 60-80°C), but avoid overheating which can cause charring.[1][2] | |
| Formation of Tarry Byproducts | Decomposition of starting materials or intermediates at high temperatures. | - Maintain strict temperature control throughout the reaction.[2]- Ensure the aniline derivative is fully dissolved before heating.[2] |
| Impure starting materials. | - Purify the starting aniline derivative before use.[2] | |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products. | - Optimize reaction conditions to drive the reaction to completion.- Employ column chromatography for purification. A typical eluent system could be a gradient of ethyl acetate in petroleum ether.[4] |
| Formation of regioisomers. | - Careful selection of the synthetic route and starting materials is crucial to ensure regioselectivity. | |
| Foaming During Reaction | Vigorous gas evolution. | - Add reagents slowly and ensure efficient stirring.- In some cases, adding a small amount of an anti-foaming agent like diethyl ether can be helpful.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Isatin Synthesis (Hypothetical)
This protocol is an adaptation of the classical Sandmeyer isatin synthesis for the target molecule.
Step 1: Synthesis of N-(4-bromo-3-nitrophenyl)isonitrosoacetamide
-
In a suitable reaction vessel, dissolve 4-bromo-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
To this solution, add a solution of chloral hydrate and sodium sulfate in water.
-
Slowly add a solution of hydroxylamine hydrochloride in water, maintaining the temperature below 10°C.
-
Heat the mixture under reflux for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated isonitrosoacetanilide derivative by filtration. Wash with cold water and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried N-(4-bromo-3-nitrophenyl)isonitrosoacetamide in portions to pre-heated concentrated sulfuric acid (or methanesulfonic acid) at 60-70°C.[1][3]
-
Maintain the temperature and stir for a designated period until cyclization is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for troubleshooting common synthesis issues.
Potential Side Reaction Pathway
Caption: Diagram of potential competing reaction pathways.
References
Technical Support Center: Synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-bromo-5-nitro-1H-indole-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and logical synthetic pathway is a two-step process. The first step involves the synthesis of the precursor, 6-bromo-1H-indole-2,3-dione (6-bromoisatin), via the Sandmeyer isatin synthesis. The second step is the regioselective nitration of 6-bromoisatin to yield the final product.
Q2: Why is the Sandmeyer isatin synthesis preferred for preparing the 6-bromoisatin precursor?
A2: The Sandmeyer isatin synthesis is a robust and well-established method for preparing isatins from anilines.[1][2][3] It is particularly effective for anilines with electron-withdrawing groups, making it suitable for starting materials like 4-bromoaniline.[4]
Q3: At which position does the nitration of 6-bromoisatin typically occur?
A3: Electrophilic substitution on the isatin ring, such as nitration, is generally directed to the C5 position.[5] The bromine atom at the C6 position and the deactivating nature of the isatin core favor nitration at the C5 position.
Q4: What are the main challenges in the synthesis of this compound?
A4: Key challenges include achieving a high yield in the initial Sandmeyer synthesis of 6-bromoisatin, controlling the regioselectivity of the subsequent nitration to avoid the formation of unwanted isomers, and managing the potential for side reactions and purification difficulties.
Troubleshooting Guides
Part 1: Sandmeyer Synthesis of 6-bromo-1H-indole-2,3-dione
Problem 1: Low yield of 6-bromoisatin.
-
Possible Cause 1: Incomplete formation of the isonitrosoacetanilide intermediate.
-
Possible Cause 2: Inefficient cyclization of the isonitrosoacetanilide.
-
Solution: The temperature of the cyclization step in concentrated sulfuric acid is critical. It should be maintained between 60-65°C during the addition of the intermediate and then heated to 80°C.[6] Temperatures that are too low will result in an incomplete reaction, while temperatures that are too high can lead to decomposition.
-
-
Possible Cause 3: Poor solubility of intermediates.
-
Solution: For lipophilic substrates, solubility in the aqueous media of the Sandmeyer synthesis can be a limiting factor. While not directly applicable to 4-bromoaniline, in cases of poor solubility, the use of co-solvents or alternative cyclization media like methanesulfonic acid has been shown to improve yields for other substituted isatins.
-
Problem 2: Formation of isomeric impurities (e.g., 4-bromoisatin).
-
Possible Cause: The Sandmeyer synthesis starting from 3-bromoaniline is known to produce a mixture of 4- and 6-bromoisatin.[6] To exclusively synthesize 6-bromoisatin, the starting material should be 4-bromoaniline.
-
Solution: If a mixture of isomers is obtained, they can be separated. A reported method involves dissolving the mixture in a hot sodium hydroxide solution, followed by fractional precipitation. Acidification with acetic acid precipitates 4-bromoisatin, and subsequent acidification of the filtrate with hydrochloric acid yields 6-bromoisatin.[6]
Part 2: Nitration of 6-bromo-1H-indole-2,3-dione
Problem 1: Low yield of this compound.
-
Possible Cause 1: Incomplete nitration.
-
Solution: Ensure a sufficient excess of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) is used. The reaction temperature should be carefully controlled, as nitration of deactivated rings requires specific temperature ranges to proceed effectively without causing decomposition. For the nitration of isatin to 5-nitroisatin, a temperature of 0-5°C is recommended.[5]
-
-
Possible Cause 2: Side reactions and decomposition.
-
Solution: Overheating during nitration can lead to oxidative side reactions and decomposition of the starting material and product. Maintain the recommended low temperature throughout the addition of the nitrating agent and for the duration of the reaction. The slow, dropwise addition of the nitrating agent is crucial.
-
Problem 2: Formation of multiple nitrated products.
-
Possible Cause: While the 5-position is the most likely site for nitration, harsh reaction conditions (e.g., high temperatures or overly concentrated nitrating agents) could potentially lead to the formation of dinitro products or other isomers.
-
Solution: Employ milder nitrating conditions. This can include using a more dilute nitrating mixture or performing the reaction at a lower temperature for a longer period. Careful monitoring of the reaction by techniques like TLC can help in determining the optimal reaction time to maximize the desired product and minimize byproducts.
Problem 3: Difficulty in product purification.
-
Possible Cause: The crude product may contain unreacted starting material, isomeric byproducts, and decomposition products.
-
Solution: Purification can often be achieved through recrystallization from a suitable solvent. For similar compounds, flash column chromatography has been used for purification.[7] A trial-and-error approach with different solvent systems may be necessary to find the optimal conditions for recrystallization or chromatography.
-
Data Presentation
Table 1: Reported Yields for the Sandmeyer Synthesis of Brominated Isatins
| Starting Material | Product(s) | Reported Yield | Reference |
| 3-Bromoaniline | 4-Bromoisatin | 46% | Holt et al., 1958 (as cited in[6]) |
| 3-Bromoaniline | 6-Bromoisatin | 21% | Holt et al., 1958 (as cited in[6]) |
| 2-Bromoaniline | 7-Bromoisatin | 74% | [6] |
Table 2: General Conditions for the Nitration of Aromatic Compounds
| Substrate | Nitrating Agent | Temperature | Product(s) | Reference |
| Isatin | KNO₃ / H₂SO₄ | 0-5°C | 5-Nitroisatin | [5] |
| Bromobenzene | HNO₃ / H₂SO₄ | < 50-55°C | o- and p-bromonitrobenzene | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-indole-2,3-dione (Sandmeyer Synthesis)
This protocol is adapted from the synthesis of a mixture of bromo-isatins and should be modified by using 4-bromoaniline as the starting material to favor the formation of 6-bromoisatin.
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a suitable flask, dissolve chloral hydrate and sodium sulfate in water with warming.
-
Separately, dissolve 4-bromoaniline in water containing concentrated hydrochloric acid.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Add the 4-bromoaniline solution and then the hydroxylamine hydrochloride solution to the chloral hydrate solution.
-
Heat the mixture. A thick paste may form between 60-70°C.
-
Continue heating at 80-100°C for approximately 2 hours.
-
Cool the mixture and filter to collect the crude isonitroso-4-bromoacetanilide. Wash the product with water.
-
-
Cyclization to 6-bromoisatin:
-
Carefully heat concentrated sulfuric acid to 60°C with mechanical stirring.
-
Slowly add the dried isonitroso-4-bromoacetanilide in portions, ensuring the temperature remains between 60-65°C.
-
After the addition is complete, heat the mixture to 80°C for a short period.
-
Cool the reaction mixture to 70°C and pour it onto crushed ice.
-
Allow the mixture to stand for at least one hour.
-
Filter the orange precipitate, wash it with water, and dry to obtain crude 6-bromoisatin.
-
Protocol 2: Nitration of 6-bromo-1H-indole-2,3-dione
This protocol is based on the general procedure for the nitration of isatin.
-
Preparation of the Nitrating Mixture:
-
In a flask, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add potassium nitrate (or concentrated nitric acid) to the cold sulfuric acid with stirring, maintaining the temperature below 5°C.
-
-
Nitration Reaction:
-
Dissolve the 6-bromo-1H-indole-2,3-dione in cold, concentrated sulfuric acid.
-
Slowly add the prepared nitrating mixture dropwise to the solution of 6-bromoisatin, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for approximately one hour.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt, and the precipitate to fully form.
-
Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it to obtain crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to obtain the purified this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. biomedres.us [biomedres.us]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.irapa.org [journals.irapa.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. 6-bromo-2,3-dihydro-5-nitro-1H-Inden-1-one synthesis - chemicalbook [chemicalbook.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 6-bromo-5-nitro-1H-indole-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-bromo-5-nitro-1H-indole-2,3-dione. The information provided is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The crude product is a dark, oily residue and does not solidify.
-
Question: My reaction work-up has resulted in a dark, intractable oil instead of a solid. How can I isolate my product?
-
Answer: This is a common issue when residual high-boiling solvents (like DMF or DMSO) or highly colored impurities are present.
-
Solvent Removal: Ensure all high-boiling reaction solvents have been thoroughly removed. This can be achieved by co-evaporation with a lower-boiling solvent like toluene or by using a high-vacuum pump.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This can help to induce precipitation or solidification of the product while dissolving non-polar impurities.
-
Aqueous Wash: If the reaction solvent was water-miscible, perform an aqueous wash of an ethyl acetate or dichloromethane solution of your crude product to remove it.
-
Column Chromatography: If the above methods fail, proceed with column chromatography directly on the oil.
-
Issue 2: During column chromatography, a significant amount of colored impurity co-elutes with the product.
-
Question: I am running a silica gel column, but a colored impurity is eluting with my desired product. How can I improve the separation?
-
Answer: Co-elution of impurities is a frequent challenge, especially with polar, colored compounds.
-
Solvent System Optimization: The polarity of the eluent is critical. If using an ethyl acetate/petroleum ether system, try decreasing the proportion of ethyl acetate to increase the separation. A gradient elution, starting with a low polarity and gradually increasing it, can also be effective.
-
Alternative Adsorbents: For highly polar or basic compounds, silica gel may not be the ideal stationary phase. Consider using neutral or basic alumina.
-
Alternative Solvent Systems: For very polar compounds, a solvent system containing a small amount of methanol in dichloromethane might be necessary. Sometimes, adding a small percentage of acetic acid to the eluent can improve the separation of acidic compounds, while a small amount of triethylamine can help with basic impurities.
-
Check for Decomposition: Isatin derivatives can sometimes be unstable on silica. To check for on-column decomposition, spot a solution of the crude material on a TLC plate, let it sit for an hour, and then develop it to see if new spots have appeared.
-
Issue 3: The product does not crystallize from the chosen solvent system.
-
Question: I have my fractions from column chromatography, but the product will not crystallize from the recommended solvent. What should I do?
-
Answer: Failure to crystallize can be due to several factors, including the presence of impurities or the choice of an inappropriate solvent.
-
Purity Check: First, confirm the purity of your combined fractions by TLC. If multiple spots are visible, another round of purification may be necessary.
-
Solvent Screening: A single solvent may not be ideal. Try a binary solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, water) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization. For 6-bromoisatin, recrystallization from acetic acid has been reported and may be a good starting point.
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of the pure compound, if available, is also a very effective method.
-
Concentration: It is possible the solution is too dilute. Slowly evaporate some of the solvent and allow it to cool again.
-
Issue 4: The yield after purification is very low.
-
Question: After column chromatography and recrystallization, my final yield is significantly lower than expected. What are the possible reasons?
-
Answer: Low recovery can be a result of several factors throughout the purification process.
-
Incomplete Elution: Your product may still be on the chromatography column. After your expected product has eluted, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if more material comes off.
-
Loss in Mother Liquor: During recrystallization, a significant amount of product can remain dissolved in the mother liquor. Try cooling the mother liquor for an extended period in an ice bath or even a freezer to see if more crystals precipitate.
-
Product Instability: As mentioned, the compound may be degrading during purification. Minimizing the time the compound is on the silica gel column can help.
-
Inaccurate Fraction Collection: If fractions were not monitored carefully by TLC, some product-containing fractions may have been discarded.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound?
-
A1: The synthesis of substituted isatins, often via the Sandmeyer reaction followed by nitration, can lead to several impurities. These may include unreacted starting materials (e.g., 6-bromoisatin), regioisomers from the nitration step (e.g., 6-bromo-7-nitro-1H-indole-2,3-dione), and byproducts from side reactions. Incomplete cyclization during the Sandmeyer synthesis can also result in isonitrosoacetanilide precursors as impurities.
-
-
Q2: What is a good starting solvent system for column chromatography of this compound?
-
A2: Based on the purification of a similar compound, 6-bromo-2,3-dihydro-5-nitro-1H-Inden-1-one, a good starting point for flash column chromatography on silica gel is a mixture of ethyl acetate and petroleum ether (or hexanes).[1] A gradient of 10% to 20% ethyl acetate in petroleum ether is a reasonable range to start exploring.[1]
-
-
Q3: What are suitable recrystallization solvents for this compound?
-
A3: While specific data for the target molecule is limited, information on related compounds can be a guide. 6-Bromoisatin can be recrystallized from acetic acid.[2] For nitro-containing aromatic compounds, ethanol or solvent mixtures like hexane/ethyl acetate are often effective. It is recommended to perform small-scale solvent screening to find the optimal conditions.
-
-
Q4: How can I monitor the progress of the purification?
-
A4: Thin-layer chromatography (TLC) is the most effective way to monitor the purification process. Use the same solvent system for TLC as you plan to use for column chromatography to get an idea of the separation. Staining with a UV lamp is usually sufficient to visualize the spots for this type of compound.
-
-
Q5: My purified compound has a broad melting point range. What does this indicate?
-
A5: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If you observe a broad range, further purification is recommended.
-
Data Presentation
The following table summarizes typical purification methods and results for related isatin derivatives. This data can be used as a starting point for the purification of this compound.
| Compound | Purification Method | Solvent System | Purity/Yield | Reference |
| 6-bromo-2,3-dihydro-5-nitro-1H-Inden-1-one | Flash Column Chromatography | 10-20% Ethyl Acetate in Petroleum Ether | 47% Yield | [1] |
| 6-Bromoisatin | Recrystallization | Acetic Acid | Yellow needles | [2] |
| 5-Nitroisatin | Silica Gel Column Chromatography | Not specified | Purified product | [3] |
| 5-Chloroisatin | Column Chromatography | Chloroform | 75% Yield | [4] |
| 5-Chloroisatin | Recrystallization | Ethanol | Purified product | [4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column.
-
Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and collect fractions.
-
Monitor the fractions by TLC to identify which ones contain the desired product.
-
If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexanes).
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined by small-scale trials.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Consider single solvents like ethanol or acetic acid, or binary solvent mixtures like ethyl acetate/hexanes or acetone/water.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Technical Support Center: Nitration of 6-bromo-1H-indole-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 6-bromo-1H-indole-2,3-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 6-bromo-1H-indole-2,3-dione, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete generation of the nitronium ion (NO₂⁺). 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Deactivated starting material due to impurities. | 1. Ensure the use of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid. 2. While the reaction should be started at a low temperature (0-5 °C) for controlled addition of the nitrating agent, the reaction may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC. 3. Allow the reaction to stir for a sufficient duration. Monitor the consumption of the starting material via TLC. 4. Ensure the 6-bromo-1H-indole-2,3-dione is pure. Recrystallize if necessary before use. |
| Formation of Multiple Products (Isomers) | 1. The directing effects of the bromo and carbonyl groups on the isatin ring can lead to the formation of both 5-nitro and 7-nitro isomers. The bromine at the 6-position is an ortho-, para- director, while the dicarbonyl is a meta-director. This results in competitive nitration at the 5 and 7 positions. | 1. Optimize reaction conditions to favor one isomer over the other. Lowering the reaction temperature may increase selectivity. 2. Employ careful chromatographic separation (e.g., column chromatography) to isolate the desired isomer. Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to achieve good separation. |
| Formation of Dinitro Products | 1. Reaction conditions are too harsh (e.g., high concentration of nitrating agent, high temperature, or prolonged reaction time). | 1. Use a stoichiometric amount of the nitrating agent. 2. Maintain a low reaction temperature throughout the addition and reaction period. 3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Dark-colored Reaction Mixture or Tar Formation | 1. Over-oxidation of the indole ring by the strong oxidizing nitrating mixture. 2. Reaction temperature is too high. | 1. Add the nitrating agent slowly and maintain a low temperature (0-5 °C) during the addition. 2. Ensure efficient stirring to dissipate heat. 3. Use the minimum necessary amount of oxidizing agent. |
| Product is Difficult to Purify | 1. Presence of closely related isomers that are difficult to separate. 2. Contamination with starting material or dinitrated byproducts. | 1. Utilize high-performance liquid chromatography (HPLC) for challenging separations. 2. Recrystallization from a suitable solvent system may help to remove impurities. Experiment with different solvents to find the optimal one for selective crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 6-bromo-1H-indole-2,3-dione?
A1: Based on the directing effects of the substituents, the nitration is expected to occur primarily at the 5- and 7-positions of the indole ring. The bromine at C6 is an ortho-, para- director, directing the incoming nitro group to the adjacent 5- and 7-positions. The electron-withdrawing nature of the dicarbonyl moiety deactivates the ring, but its meta-directing effect is less influential on the already substituted benzene ring compared to the ortho-, para-directing bromo group. The precise ratio of the 5-nitro to the 7-nitro isomer can be influenced by steric hindrance and the specific reaction conditions employed.
Q2: What are the most common side reactions to expect?
A2: The most common side reactions include the formation of the undesired regioisomer (either 5-nitro or 7-nitro, depending on the target product), dinitration of the aromatic ring, and over-oxidation of the starting material, which can lead to the formation of tarry byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). Use a suitable eluent system, such as a mixture of ethyl acetate and hexane, to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light.
Q4: What is a typical work-up procedure for this reaction?
A4: A typical work-up procedure involves carefully quenching the reaction mixture by pouring it over ice-water. The precipitated solid can then be collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification is usually necessary.
Q5: What purification techniques are most effective for isolating the desired product?
A5: Column chromatography is the most common and effective method for separating the isomeric products and removing other impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a good starting point for developing a separation method. Recrystallization can also be used to further purify the isolated product.
Experimental Protocol: Nitration of 6-bromo-1H-indole-2,3-dione
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
Materials:
-
6-bromo-1H-indole-2,3-dione
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled water
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromo-1H-indole-2,3-dione in concentrated sulfuric acid at 0-5 °C in an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 6-bromo-1H-indole-2,3-dione over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the isomers.
-
Combine the fractions containing the desired product, evaporate the solvent under reduced pressure, and further purify by recrystallization if necessary.
Visualizations
Technical Support Center: Indole-2,3-dione (Isatin) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of indole-2,3-dione (isatin) and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of indole-2,3-dione, providing potential causes and recommended solutions in a question-and-answer format.
1. Why is my isatin yield low in the Sandmeyer synthesis?
Low yields in the Sandmeyer synthesis are a frequent issue.[1] Several factors can contribute to this:
-
Incomplete reaction of the aniline: Ensure the aniline is fully dissolved before proceeding with the reaction. Using redistilled aniline can improve yields. Tarry materials can form if the aniline is not properly in solution.[2]
-
Substituents on the aniline: Anilines with electron-donating groups may not react well under the harsh acidic conditions.[3] For meta-substituted anilines, inseparable mixtures of 4- and 6-substituted isatins can form, reducing the yield of the desired product.[1][3]
-
Poor solubility of intermediates: Oximinoacetanilide intermediates, especially those with high lipophilicity, may have poor solubility in sulfuric acid, leading to incomplete cyclization.[4]
-
Suboptimal reaction temperature: The temperature during the addition of the isonitrosoacetanilide to sulfuric acid is critical. If the temperature is too low (below 45-50°C), the reaction may not start, and if it's too high (above 75-80°C), charring and loss of product can occur.[2]
-
Side reactions: Sulfonation of the aromatic ring can occur during treatment with sulfuric acid, leading to a loss of the desired product.[2]
Solutions:
-
For poorly soluble intermediates: Consider using methanesulfonic acid instead of sulfuric acid for the cyclization step. This can improve the solubility of lipophilic intermediates and lead to better yields.[4]
-
Optimize reaction conditions: Carefully control the temperature during the cyclization step, keeping it within the optimal range of 60-70°C.[5]
-
Purification: If a mixture of regioisomers is formed, careful purification by column chromatography or recrystallization is necessary.
2. I am getting a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common problem, especially with meta-substituted anilines in methods like the Sandmeyer and Stolle syntheses.[1][3]
Solutions:
-
Gassman Synthesis: The Gassman synthesis can offer better regioselectivity for the synthesis of 4-substituted isatins from meta-substituted anilines, particularly when the substituent is a metalation directing group.[6]
-
Chromatographic Separation: If a mixture is unavoidable, separation of the isomers can be achieved by column chromatography. The choice of eluent is crucial for successful separation.
3. The purification of my substituted isatin is difficult. What can I do?
Purification of isatins, especially those with bulky or lipophilic substituents, can be challenging due to the presence of uncharacterized impurities.[4]
Solutions:
-
Recrystallization: Recrystallization from a suitable solvent is a common and effective purification method. Glacial acetic acid can be used to obtain large, pure crystals of isatin.[2]
-
Base-Acid Treatment: Crude isatin can be dissolved in a dilute sodium hydroxide solution. Impurities can be precipitated by the careful addition of dilute hydrochloric acid until a slight precipitate appears. After filtering off the impurities, the isatin can be precipitated from the filtrate by making it acidic to Congo red paper with more hydrochloric acid.[2]
-
Column Chromatography: For stubborn impurities or isomeric mixtures, column chromatography on silica gel is recommended. A gradient of petroleum ether and ethyl acetate is often effective.[7]
4. What are the common byproducts in isatin synthesis?
The formation of byproducts can significantly reduce the yield and complicate the purification process.
-
Sandmeyer Synthesis:
-
Isatin oxime: This can form from the hydrolysis of unreacted isonitrosoacetanilide when the sulfuric acid solution is poured onto ice.[2]
-
Sulfonated products: Over-sulfonation of the aromatic ring can occur.[2]
-
Tarry materials: These can form if the aniline is not fully dissolved at the beginning of the reaction.[2]
-
-
Stolle Synthesis:
-
The primary challenge is often the incomplete cyclization of the chlorooxalylanilide intermediate.
-
5. How can I synthesize N-substituted isatins?
The Stolle synthesis is particularly useful for preparing N-alkyl or N-aryl isatins.[8] The reaction involves the condensation of a secondary arylamine with oxalyl chloride, followed by cyclization in the presence of a Lewis acid.[9]
Quantitative Data Summary
The following tables summarize typical yields for different isatin synthesis methods. Note that yields can vary significantly based on the specific substrate and reaction conditions.
Table 1: Comparison of Yields for Isatin Synthesis Methods
| Synthesis Method | Starting Material | Typical Yield | Reference |
| Sandmeyer | Aniline | >75% | [6][10] |
| Stolle | N-substituted anilines | 48-79% | [8] |
| Gassman | Substituted anilines | 40-81% | [10] |
Table 2: Yields of Substituted Isatins via Modified Sandmeyer Synthesis
| Starting Aniline | Cyclization Acid | Product | Yield (%) | Reference |
| 4-n-Hexylaniline | H₂SO₄ | 5-n-Hexylisatin | <5 (intermediate) | [4] |
| 4-Tritylaniline | Polyphosphoric Acid | 5-Tritylisatin | 67 | [4] |
| 3-Bromoaniline | H₂SO₄ | 4-Bromo- and 6-Bromoisatin mixture | - | [1] |
| 4-Fluoroaniline | H₂SO₄ | 5-Fluoro-1H-indole-2,3-dione | 77 | |
| 4-Bromoaniline | H₂SO₄ | 5-Bromo-1H-indole-2,3-dione | 73 |
Experimental Protocols
1. Sandmeyer Isatin Synthesis
This two-step procedure is the most common method for isatin synthesis.[8][11]
-
Step 1: Synthesis of Isonitrosoacetanilide
-
In a flask, dissolve chloral hydrate and sodium sulfate in water.
-
Separately, dissolve the aniline in a mixture of hydrochloric acid and water.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to reflux for a few minutes until the mixture turns yellow and then solidifies.
-
Cool the mixture and filter the crude isonitrosoacetanilide. Wash with water and dry.
-
-
Step 2: Cyclization to Isatin
-
Heat concentrated sulfuric acid to 50°C.
-
Slowly add the dried isonitrosoacetanilide in portions, maintaining the temperature between 60°C and 70°C. The mixture will turn dark red.
-
After the addition is complete, heat the solution to 80°C for ten minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the precipitated crude isatin, wash thoroughly with cold water, and air dry.[2]
-
2. Stolle Isatin Synthesis
This method is an effective alternative for the synthesis of both substituted and unsubstituted isatins.[9]
-
Condense a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate.
-
Cyclize the intermediate in the presence of a Lewis acid (e.g., aluminum trichloride, titanium tetrachloride, or boron trifluoride) to yield the isatin.[9][12]
3. Gassman Isatin Synthesis
This method involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[9]
-
Synthesize the 3-methylthio-2-oxindole intermediate from the corresponding aniline. The specific route depends on whether the aniline has electron-withdrawing or electron-donating groups.[9]
-
Oxidize the 3-methylthio-2-oxindole to the corresponding isatin.[9]
Visualizations
Diagram 1: Sandmeyer Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Sandmeyer isatin synthesis.
Diagram 2: Reaction Mechanism of the Sandmeyer Isatin Synthesis
Caption: Simplified reaction mechanism for the Sandmeyer synthesis of isatin.
Diagram 3: Reaction Mechanism of the Stolle Isatin Synthesis
Caption: Simplified reaction mechanism for the Stolle synthesis of isatin.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives [mdpi.com]
- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 9. nmc.gov.in [nmc.gov.in]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. synarchive.com [synarchive.com]
- 12. synarchive.com [synarchive.com]
Technical Support Center: Optimizing Reaction Conditions for Bromo-Nitro-Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-nitro-indoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of bromo-nitro-indoles, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Troubleshooting Steps |
| BNI-T01 | Low to no yield of the desired bromo-nitro-indole. | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction temperature. 4. Inactive reagents. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. 3. Precisely control the temperature, especially during the addition of reagents. For instance, in the synthesis of 3-bromo-5-nitroindole, the initial addition of pyridinium bromide is performed at -40°C.[1] 4. Use freshly opened or properly stored reagents. |
| BNI-T02 | Formation of multiple products (poor regioselectivity). | 1. The directing effects of the bromo and nitro groups are competing. 2. The reaction conditions are too harsh, leading to side reactions. 3. Steric hindrance at the target position. | 1. Consider using a protecting group on the indole nitrogen (e.g., Boc group) to influence regioselectivity.[2][3] 2. Employ milder reaction conditions (e.g., lower temperature, less reactive halogenating or nitrating agent). For nitration, non-acidic conditions using tetramethylammonium nitrate and trifluoroacetic anhydride can offer high regioselectivity for the 3-position.[2][4] 3. For sterically hindered substrates, a higher reaction temperature or a longer reaction time might be necessary, but this should be balanced against the risk of side reactions. |
| BNI-T03 | Formation of di- or poly-brominated/nitrated byproducts. | 1. Excess of brominating or nitrating agent. 2. The mono-substituted product is highly activated towards further substitution. | 1. Use a stoichiometric amount of the limiting reagent and add it dropwise to the reaction mixture. 2. Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity. |
| BNI-T04 | Difficulty in purifying the final product from starting material or isomers. | 1. Similar polarities of the product and impurities. 2. The product is unstable on silica gel. | 1. Utilize column chromatography with a shallow solvent gradient to improve separation. 2. Consider alternative purification methods such as recrystallization or preparative HPLC. 3. If the product is acid-sensitive, neutralize the silica gel with a small amount of triethylamine in the eluent. |
| BNI-T05 | The reaction works well on a small scale but fails or gives low yield on a larger scale. | 1. Inefficient heat transfer in larger reaction vessels. 2. Inefficient mixing. 3. Slower addition of reagents. | 1. Ensure efficient stirring and use a reactor with a larger surface area for better temperature control. 2. Adjust the rate of addition of reagents to maintain the optimal reaction temperature. 3. Consider using a syringe pump for controlled addition of liquid reagents. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of bromo-nitro-indoles.
1. How can I control the regioselectivity of bromination on a nitro-indole starting material?
The position of the nitro group on the indole ring will be the primary director for the incoming bromo group. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution. Therefore, bromination will preferentially occur on the electron-rich pyrrole ring, typically at the C3 position if it is unsubstituted. To achieve bromination on the benzene ring, the pyrrole ring may need to be protected, or specific enzymatic methods can be employed which offer high regioselectivity. For example, the RebH enzyme variant 3-LSR has been shown to selectively brominate 5-nitroindole to the corresponding 3-bromo-5-nitroindole.[5]
2. How can I control the regioselectivity of nitration on a bromo-indole starting material?
The bromo group is an ortho-, para-director, while the indole nitrogen directs electrophiles primarily to the C3 position. The outcome of the nitration will depend on the position of the bromo substituent and the reaction conditions. For N-Boc protected 4-bromoindole, nitration has been shown to occur, though yields may be affected by steric hindrance.[2][4] Using milder, non-acidic nitrating conditions, such as tetramethylammonium nitrate with trifluoroacetic anhydride, can favor nitration at the C3 position.[2][4]
3. What are some common side products to expect in bromo-nitro-indole synthesis?
Common side products include constitutional isomers (e.g., bromination or nitration at different positions), di- and poly-halogenated or nitrated products, and unreacted starting materials. In some cases, the starting indole can undergo polymerization under acidic conditions. For the synthesis of 3-bromo-5-nitroindole from 5-nitroindole, a common impurity is the starting 5-nitroindole.[1]
4. What is the role of a protecting group on the indole nitrogen?
Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) can serve several purposes:
-
It can prevent N-halogenation or N-nitration.
-
It can influence the regioselectivity of electrophilic substitution on the indole ring.
-
It can increase the stability of the indole ring towards acidic conditions, reducing the likelihood of polymerization.
-
It can improve the solubility of the indole derivative in organic solvents.
5. What are the recommended purification techniques for bromo-nitro-indole isomers?
Column chromatography on silica gel is the most common method for purifying bromo-nitro-indole isomers. A careful selection of the eluent system, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is crucial for achieving good separation. In cases where isomers are difficult to separate by column chromatography, recrystallization from a suitable solvent or preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the synthesis of specific bromo-nitro-indole isomers.
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Bromo-5-nitro-1H-indole | 5-Nitroindole | Pyridinium bromide | Pyridine | -40 to 0 | 5 min at 0°C | 74 (80% purity) | [1] |
| 3-Bromo-5-nitro-1H-indazole | 5-Nitro-1H-indazole | Bromine | DMF | -5 to 40 | 12 hours | 95 | [6] |
| N-Boc-3-nitro-4-bromoindole | N-Boc-4-bromoindole | NMe₄NO₃, (CF₃CO)₂O | CH₃CN | 0-5 | 4 hours | Lower than chloro-analog | [2][4] |
Experimental Protocols
Synthesis of 3-Bromo-5-nitro-1H-indole[1]
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, a solution of 5-nitroindole (5.00 g, 30.8 mmol) in pyridine (200 mL) is prepared.
-
The solution is cooled to -40°C.
-
A solution of pyridinium bromide (10.99 g, 34.3 mmol) in pyridine (200 mL) is added dropwise to the cooled solution of 5-nitroindole.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 5 minutes.
-
The reaction is quenched by the addition of water (200 mL) at 0°C.
-
The mixture is extracted with ether (200 mL).
-
The organic layer is washed sequentially with 6 M hydrochloric acid (300 mL), 5% sodium bicarbonate solution (300 mL), and saturated saline (300 mL).
-
The organic phase is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield 3-bromo-5-nitroindole as a yellow powder.
Yield: 6.80 g (74% yield, containing 20% unreacted 5-nitroindole).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 3-bromo-5-nitro-1H-indole.
Caption: Logical workflow for troubleshooting bromo-nitro-indole synthesis.
References
- 1. 3-bromo-5-nitro-1H-indole | 525593-33-3 [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
challenges in the characterization of 6-bromo-5-nitro-1H-indole-2,3-dione
Disclaimer: Direct experimental data for 6-bromo-5-nitro-1H-indole-2,3-dione is limited in published literature. This guide is compiled based on established chemical principles and data from structurally related compounds, such as 6-bromoisatin and 5-nitroisatin. The provided protocols and troubleshooting advice should be considered as a starting point and may require optimization.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective method for synthesizing substituted isatins is the Sandmeyer isatin synthesis.[1][2][3][4] This two-step process would be adapted for the target molecule, likely starting from 4-bromo-3-nitroaniline.
-
Step 1: Formation of the isonitrosoacetanilide. The starting aniline (4-bromo-3-nitroaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride. This forms the corresponding isonitrosoacetanilide intermediate.
-
Step 2: Acid-catalyzed cyclization. The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, leading to the formation of the isatin ring.[5]
Q2: I am having trouble with the Sandmeyer synthesis. What are some common issues and how can I troubleshoot them?
A2: The Sandmeyer isatin synthesis can be sensitive to reaction conditions. Here are some common problems and potential solutions:
-
Low yield of isonitrosoacetanilide (Step 1):
-
Incomplete reaction: Ensure all starting materials are of high purity. The reaction is often sensitive to the quality of the aniline.
-
Side reactions: The temperature should be carefully controlled as aniline derivatives can be prone to oxidation or other side reactions.
-
-
Incomplete cyclization or decomposition (Step 2):
-
Poor solubility: Highly substituted isonitrosoacetanilides can have poor solubility in sulfuric acid, leading to incomplete reaction. Using methanesulfonic acid or polyphosphoric acid can sometimes improve solubility and yields.[4]
-
Decomposition: The addition of the intermediate to the strong acid should be done portion-wise and with careful temperature control. Overheating can lead to decomposition and charring. The reaction mixture is typically heated to around 80-90°C.[5]
-
Work-up issues: Pouring the acidic reaction mixture onto ice is a critical step to precipitate the product. This should be done slowly and with good stirring to ensure efficient precipitation and to manage the exothermic nature of the dilution.
-
Q3: What are the expected challenges in purifying this compound?
A3: Substituted isatins are often crystalline solids with limited solubility in many common organic solvents.[6]
-
Recrystallization: Finding a suitable solvent or solvent system for recrystallization can be challenging. A good starting point would be polar aprotic solvents like DMF or DMSO, potentially in a mixture with a less polar solvent to induce crystallization. Acetic acid or ethanol might also be effective.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common strategy. Due to the nitro group, the compound is expected to be quite polar.
-
Purity Assessment: The purity of the final product should be confirmed by HPLC, melting point, and spectroscopic methods (NMR, MS).
Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?
A4: While specific data is unavailable, we can predict the approximate chemical shifts based on the isatin core and the electronic effects of the bromo and nitro substituents. The spectra would likely be recorded in a polar aprotic solvent like DMSO-d6.
-
1H NMR: The isatin core has two aromatic protons. The nitro group is a strong electron-withdrawing group, which will deshield nearby protons, shifting them downfield. The bromine atom also has a deshielding effect. The NH proton of the isatin ring typically appears as a broad singlet at a high chemical shift (around 11-12 ppm).
-
13C NMR: The carbonyl carbons of the isatin ring are characteristic and appear significantly downfield (typically 160-185 ppm). The aromatic carbons will be influenced by the substituents, and their chemical shifts can be estimated by considering the substituent effects on a benzene ring.
Q5: How should I store this compound?
A5: Nitroaromatic compounds can be sensitive to heat and light.[7][8] It is advisable to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation over time.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Dark, tar-like substance forms during cyclization. | Decomposition due to excessive heat or reaction time. | Add the isonitrosoacetanilide intermediate to the acid in smaller portions to better control the temperature. Reduce the final reaction temperature or time. |
| Starting material (isonitrosoacetanilide) is recovered after the cyclization step. | Incomplete reaction due to poor solubility or insufficient heating. | Try using methanesulfonic acid or polyphosphoric acid as the cyclization medium.[4] Ensure the reaction is heated to the appropriate temperature (typically 80-90°C) for a sufficient amount of time. |
| Formation of multiple products observed by TLC. | Side reactions such as polysubstitution or rearrangement. | Ensure high purity of the starting aniline. Carefully control the reaction temperature during both steps of the Sandmeyer synthesis. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound is insoluble in common recrystallization solvents. | The compound is highly crystalline and/or has strong intermolecular interactions. | Try hot filtration of a suspension in a high-boiling point solvent like DMF, DMSO, or acetic acid, followed by slow cooling. Consider using a solvent mixture. |
| Compound streaks on the TLC plate during chromatographic purification. | The compound is very polar and/or acidic. | Add a small amount of acetic acid or formic acid to the eluent to improve the peak shape. Use a more polar stationary phase like alumina if silica gel is not effective. |
| Product co-elutes with an impurity. | The impurity has a similar polarity to the product. | Try a different solvent system for chromatography with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). If the impurity is less soluble, try trituration of the crude product with a suitable solvent before chromatography. |
Experimental Protocols
General Protocol for Sandmeyer Isatin Synthesis (Hypothetical for this compound)
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-bromo-3-nitrophenyl)acetamide
-
In a round-bottom flask, dissolve sodium sulfate in water.
-
Add a solution of 4-bromo-3-nitroaniline in water and hydrochloric acid.
-
Add a solution of chloral hydrate in water.
-
Heat the mixture and then add a solution of hydroxylamine hydrochloride in water.
-
Continue heating until the reaction is complete (monitor by TLC).
-
Cool the mixture and filter the precipitate. Wash the solid with water and dry to obtain the isonitrosoacetanilide intermediate.
Step 2: Synthesis of this compound
-
Carefully add concentrated sulfuric acid to a round-bottom flask and heat to approximately 60°C.
-
Add the dried isonitrosoacetanilide from Step 1 in small portions, maintaining the temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 80-90°C for 1-2 hours.[5]
-
Cool the reaction mixture slightly and then slowly pour it onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.
General Protocol for HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (likely in the 254-350 nm range).
-
Injection Volume: 10 µL.
-
Note: The stability of nitroaromatic compounds in different HPLC solvents should be considered, with methanol/water systems sometimes offering better stability than acetonitrile/water.[10]
Data Presentation
Predicted Spectroscopic Data
| Technique | Expected Observations |
| 1H NMR (in DMSO-d6) | - NH proton: ~11-12 ppm (broad singlet)- Aromatic protons: Two singlets in the aromatic region (~7.5-8.5 ppm), shifted downfield due to the electron-withdrawing effects of the nitro and bromo groups. |
| 13C NMR (in DMSO-d6) | - Carbonyl carbons (C2 and C3): ~160-185 ppm- Aromatic carbons: Six signals in the aromatic region (~110-150 ppm). The carbon bearing the nitro group will be significantly deshielded. |
| Mass Spectrometry (EI) | - Molecular Ion (M+): A peak corresponding to the molecular weight (271.03 g/mol ) with a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks in a ~1:1 ratio).- Fragmentation: Likely loss of CO, NO2, and Br as common fragmentation pathways for isatins and nitroaromatics.[11] |
| IR Spectroscopy | - N-H stretch: ~3200-3300 cm⁻¹- C=O stretches (ketone and lactam): Two distinct peaks in the range of 1700-1780 cm⁻¹- N-O stretch (nitro group): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ |
Visualizations
Caption: Generalized workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for low yield in the isatin cyclization step.
References
- 1. synarchive.com [synarchive.com]
- 2. biomedres.us [biomedres.us]
- 3. Isatin - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromo-5-nitro-1H-indole-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione, with a focus on avoiding common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound (also known as 6-bromo-5-nitroisatin) typically involves a multi-step process. A common route is the nitration of 6-bromoisatin. Key to a successful synthesis is the careful control of reaction conditions to prevent the formation of isomers and other byproducts.
Q2: What are the most common impurities encountered during this synthesis?
A2: Common impurities can include regioisomers (e.g., 6-bromo-7-nitro-1H-indole-2,3-dione or 4-bromo-5-nitro-1H-indole-2,3-dione), di-nitrated products, unreacted starting material (6-bromoisatin), and residual catalysts or reagents from previous steps. Dimerization of the indole core under certain conditions can also lead to high molecular weight impurities.[1]
Q3: How can I purify the final product?
A3: Purification of this compound is often achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation; common solvents include ethanol, acetic acid, or mixtures containing ethyl acetate. For column chromatography, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a standard starting point.
Q4: What are the key safety precautions for this synthesis?
A4: The synthesis involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Special care should be taken when handling nitrating mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Product loss during workup or purification. | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent the product from dissolving in the aqueous layer. Use a suitable solvent system for recrystallization to maximize recovery. | |
| Presence of Multiple Spots on TLC (Isomeric Impurities) | Incorrect nitration temperature or addition rate of nitrating agent. | Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and prevent localized overheating. |
| Inappropriate solvent. | The choice of solvent can influence the regioselectivity of the nitration. Sulfuric acid is a common solvent for this type of reaction. | |
| Product is Dark and Tarry | Over-nitration or side reactions. | Use a stoichiometric amount of the nitrating agent. A slight excess may be necessary, but a large excess should be avoided. Ensure the reaction is quenched promptly once complete. |
| High reaction temperature. | Strictly control the reaction temperature throughout the process. | |
| Residual Starting Material | Insufficient amount of nitrating agent. | Use a slight excess (e.g., 1.1 equivalents) of the nitrating agent to ensure complete conversion of the starting material. |
| Short reaction time. | Monitor the reaction by TLC and continue until the starting material is consumed. | |
| Metallic Impurities | Contamination from catalysts used in precursor synthesis. | If a precursor was synthesized using a metal catalyst (e.g., zinc[2]), ensure it is thoroughly removed before proceeding. Acidic workups can help in removing residual metals. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below. This protocol is based on general procedures for the nitration of aromatic compounds.
Step 1: Nitration of 6-Bromoisatin
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 6-bromoisatin to the cooled sulfuric acid with continuous stirring until it is completely dissolved.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 6-bromoisatin over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The precipitate formed is the crude this compound.
-
Filter the solid, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.
-
Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visual Guides
Troubleshooting Workflow for Impurity Detection
Caption: A logical workflow for identifying and addressing impurities post-synthesis.
Signaling Pathway for Side Reaction Control
Caption: Relationship between reaction parameters and product purity.
References
Technical Support Center: Purifying Substituted Isatins by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying substituted isatins using column chromatography. Find troubleshooting advice for common issues and answers to frequently asked questions to streamline your purification workflow.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of substituted isatins, offering potential causes and solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Isatin from Impurities (Co-elution) | - Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in similar Rf values for your product and impurities. - Column Overloading: Too much crude sample was loaded onto the column. - Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling. | - Optimize the Solvent System: Use TLC to test various solvent systems. Aim for an Rf value of ~0.3 for your target isatin.[1] Try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) if hexane/ethyl acetate systems fail. - Reduce Sample Load: As a general rule, use a silica gel to crude sample weight ratio of 50:1 to 100:1 for difficult separations. - Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[2] |
| Streaking or Tailing of the Isatin Band | - Poor Solubility in Mobile Phase: The isatin derivative is precipitating on the column. - Compound Degradation: The substituted isatin may be unstable on the acidic silica gel. - Sample Overload: Concentrated bands can lead to tailing. | - Dry Load the Sample: If solubility is low, pre-adsorb your sample onto a small amount of silica gel and load it onto the column as a dry powder.[3] - Use a Different Stationary Phase: Consider using neutral or basic alumina for acid-sensitive isatins.[4] - Reduce the Amount of Sample Loaded: This will help to maintain sharp bands. |
| Isatin Product is Not Eluting from the Column | - Mobile Phase Polarity is Too Low: The solvent system is not strong enough to move the polar isatin derivative down the column. - Strong Adsorption to Stationary Phase: The isatin may be irreversibly binding to the silica gel. | - Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (gradient elution).[5] For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. - Check Compound Stability: Run a small spot on a TLC plate and let it sit for a few hours before eluting to see if the compound degrades on the silica.[6] If it does, consider an alternative stationary phase like alumina. |
| Low Recovery of the Isatin Product | - Irreversible Adsorption: The compound is sticking to the silica gel. - Product is Spread Across Too Many Fractions: Tailing can lead to the product being diluted in a large volume of solvent. - Incomplete Elution: The column run was stopped before all of the product had eluted. | - Use a More Polar Eluent: A final flush with a highly polar solvent (e.g., 10% methanol in dichloromethane) can help to elute any remaining polar compounds. - Optimize Elution Profile: If tailing is an issue, address the cause (see "Streaking or Tailing" above). A step gradient might help to sharpen the elution band. - Monitor Elution Carefully: Continue collecting and analyzing fractions by TLC until no more product is detected. |
| Colored Impurities Co-elute with the Isatin | - Byproducts from Synthesis: The Sandmeyer synthesis, a common method for preparing isatins, can produce colored byproducts.[7] | - Adjust Solvent System: Experiment with different solvent systems on TLC to find one that separates the colored impurities from your product. - Consider a Different Purification Method: For very difficult separations, techniques like high-speed counter-current chromatography (HSCCC) have been shown to be effective for separating isatin isomers and may be useful for other challenging purifications.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying substituted isatins?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of substituted isatins.[9] However, for isatins that are sensitive to acid, neutral or basic alumina can be a good alternative to prevent degradation.[4]
Q2: How do I choose the right solvent system for my substituted isatin?
A2: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[10] A good starting point for many substituted isatins is a mixture of hexane and ethyl acetate.[9][11] Adjust the ratio of these solvents until the Rf value of your target isatin is approximately 0.3.[1] This generally provides the best separation in column chromatography.
Q3: My substituted isatin is not very soluble in the mobile phase. What should I do?
A3: Poor solubility can lead to streaking and poor separation. If your compound is not soluble in the chosen mobile phase, you can use a "dry loading" technique.[3] This involves dissolving your crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent to get a dry powder, and then loading this powder onto the top of your column.[3]
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.[5]
-
Isocratic elution is simpler and can be effective if the impurities are well-separated from your product on the TLC plate.
-
Gradient elution is often more effective for separating complex mixtures or when impurities have Rf values very close to your product.[5] It can also help to reduce the total purification time and solvent consumption. A typical gradient would start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
Q5: How can I separate isomers of substituted isatins?
A5: Separating isomers can be challenging with standard column chromatography. While careful optimization of the solvent system on silica gel may work, more advanced techniques like high-speed counter-current chromatography (HSCCC) have been shown to be very effective for separating isatin isomers.[7][8] A reported solvent system for this is a biphasic mixture of hexane:ethyl acetate:ethanol:water (1:0.5:0.5:1 v/v/v/v).[7][8]
Quantitative Data Summary
The following table provides examples of solvent systems and corresponding Rf values for different isatin derivatives. Note that the optimal conditions will vary depending on the specific substitution pattern of your isatin.
| Isatin Derivative | Stationary Phase | Mobile Phase | Rf Value | Reference |
| N-alkyl isatins | Silica gel | 3:1 Hexanes:Ethyl Acetate | Not specified | [11] |
| 7-bromomethylisatin derivatives | Silica gel | 3:1 Hexane/Ethyl Acetate | Not specified | [9] |
| Pyrazolo[3,4-b]quinolinones (related structures) | Silica gel 60 F254 | 1:1 Ethyl Acetate:n-hexane | 0.16 - 0.44 | [12] |
| 4- and 6-substituted isatin isomers | (For TLC analysis) | 20% Dichloromethane:Ethyl Acetate | Not specified | [13] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of a Substituted Isatin
This protocol provides a general guideline. The specific solvent system and column size should be optimized for your particular compound and scale.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[2]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[2]
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding more solvent.
2. Sample Loading:
-
Wet Loading: Dissolve the crude substituted isatin in a minimal amount of the eluting solvent (or a slightly more polar solvent if necessary). Carefully pipette the solution onto the top of the column.[3]
-
Dry Loading (for compounds with poor solubility): Dissolve the crude product in a suitable solvent and mix with a small amount of silica gel. Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined protocol based on TLC analysis.[5]
-
Monitor the fractions by TLC to determine which ones contain the purified product.
4. Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified substituted isatin.
Visualizations
Caption: Workflow for purifying substituted isatins.
Caption: Logic diagram for troubleshooting poor separation.
References
- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lcms.cz [lcms.cz]
- 6. Chromatography [chem.rochester.edu]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. TLC Tips and Tricks | Merck [merckmillipore.com]
- 11. tandfonline.com [tandfonline.com]
- 12. rsc.org [rsc.org]
- 13. scielo.br [scielo.br]
stability issues of 6-bromo-5-nitro-1H-indole-2,3-dione and its solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-5-nitro-1H-indole-2,3-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound, an isatin derivative, is generally stable under normal storage conditions. However, its stability can be compromised by several factors related to its functional groups: the isatin core, the electron-withdrawing nitro group, and the bromine substituent. Key concerns include:
-
Base-catalyzed hydrolysis: The isatin ring is susceptible to cleavage under basic conditions, leading to the formation of isatinic acid derivatives.
-
Photodegradation: Nitroaromatic compounds can be sensitive to light, potentially leading to decomposition or side reactions upon prolonged exposure.
-
Reductive degradation: The nitro group is readily reduced by various reducing agents, which can lead to the formation of unintended byproducts.
-
Thermal decomposition: While generally stable at room temperature, elevated temperatures can lead to decomposition, particularly in the presence of impurities or incompatible solvents.
Q2: How should this compound be stored?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. Storage in an inert atmosphere (e.g., under argon or nitrogen) can further enhance stability, especially for long-term storage.
Q3: What are the typical solvents for dissolving this compound?
A3: The solubility of substituted isatins can vary. Generally, they are soluble in polar aprotic solvents. For this compound, the following solvents are likely to be effective:
-
Good solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Moderate solubility: Acetone, Acetonitrile, Ethyl acetate
-
Poor solubility: Water, Hexane, Toluene
It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Troubleshooting Guides
Issue 1: Reaction yields are consistently low when using this compound.
Possible Cause 1.1: Degradation of the starting material.
-
Troubleshooting:
-
Verify Purity: Check the purity of your this compound by techniques such as NMR or LC-MS before use. Impurities can interfere with the reaction or catalyze degradation.
-
Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, dark).
-
Fresh is Better: If possible, use a freshly opened bottle of the reagent.
-
Possible Cause 1.2: Instability under reaction conditions.
-
Troubleshooting:
-
pH Sensitivity: If your reaction is conducted under basic conditions, consider using a milder base or a non-basic alternative if the reaction chemistry allows. The isatin ring is prone to hydrolysis in the presence of strong bases.
-
Light Sensitivity: Protect your reaction from light by wrapping the reaction vessel in aluminum foil, especially for reactions that run for an extended period.
-
Temperature Effects: Avoid unnecessarily high reaction temperatures. If elevated temperatures are required, consider running the reaction for a shorter duration or using microwave irradiation to minimize thermal decomposition.[4]
-
Issue 2: Multiple unexpected spots are observed on TLC during the reaction.
Possible Cause 2.1: Base-catalyzed side reactions.
-
Troubleshooting:
-
Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide can lead to the opening of the isatin ring. Consider using weaker inorganic bases like potassium carbonate or cesium carbonate, or organic bases like triethylamine or diisopropylethylamine.[4]
-
Reaction Monitoring: Monitor the reaction closely by TLC to identify the formation of byproducts as soon as they appear. This can help in optimizing the reaction time.
-
Possible Cause 2.2: Reduction of the nitro group.
-
Troubleshooting:
-
Incompatible Reagents: Be cautious when using reagents that can act as reducing agents, even mild ones. For example, some thiol-containing compounds can interact with nitroaromatics.[5] If a reduction is not the intended reaction, ensure all reagents are free from reducing impurities.
-
Catalyst Choice: In reactions involving metal catalysts, be aware that some metals can catalyze the reduction of nitro groups in the presence of a hydrogen source.
-
Issue 3: Difficulty in purifying the final product.
Possible Cause 3.1: Poor solubility of the product or starting material.
-
Troubleshooting:
-
Solvent Screening: For column chromatography, a thorough screening of solvent systems is crucial. A mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or dichloromethane) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Solubility tests at different temperatures will be necessary to find an appropriate solvent. Substituted isatins can be poorly soluble in common solvents, making purification challenging.[6]
-
Quantitative Data Summary
Table 1: Inferred Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation Products | Mitigation Strategies |
| Strong Basic (e.g., NaOH, KOH) | Low | Isatinic acid derivatives | Use mild bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). |
| Acidic (e.g., HCl, H₂SO₄) | Moderate to High | Generally stable, but strong acids at high temperatures can cause decomposition. | Use the minimum required amount of acid; maintain moderate temperatures. |
| Elevated Temperature (>100 °C) | Moderate to Low | Complex decomposition mixture. | Use the lowest effective temperature; consider microwave synthesis for shorter reaction times. |
| UV/Visible Light Exposure | Moderate | Photodecomposition products. | Protect the reaction and stored compound from light. |
| Reducing Agents (e.g., NaBH₄) | Low | Amino or other reduced derivatives. | Avoid unintended reducing agents; select chemoselective reducing agents if another functional group needs to be reduced. |
Table 2: General Solubility of Substituted Isatins
| Solvent Class | Examples | General Solubility |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to Moderate |
| Polar Protic | Methanol, Ethanol | Moderate to Low |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low |
| Ethers | Diethyl ether, THF | Low |
| Hydrocarbons | Hexane, Toluene | Very Low |
| Aqueous | Water | Very Low |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound
This protocol describes a general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in a minimal amount of hot ethanol in a round-bottom flask equipped with a condenser.
-
In a separate container, dissolve the primary amine in ethanol.
-
Add the amine solution to the isatin solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and attempt to induce crystallization or purify by column chromatography.
-
Protocol 2: N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.[4]
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, pour the mixture into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: A generalized workflow for chemical synthesis using this compound.
Caption: Key factors that can lead to the degradation of this compound.
Caption: A decision-making flowchart for troubleshooting low-yielding reactions.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The interaction of nitroaromatic drugs with aminothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isatin Derivatives in Cancer Therapy: Evaluating 6-bromo-5-nitro-1H-indole-2,3-dione in Context
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds in cancer therapy due to their wide range of biological activities.[1] These compounds have been shown to inhibit cancer cell proliferation and tumor growth through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and modulation of key signaling pathways.[2][3][4] The versatile structure of the isatin scaffold allows for extensive chemical modifications, leading to a diverse library of derivatives with a broad spectrum of cytotoxic and antineoplastic properties.[5]
Performance of Isatin Derivatives: A Quantitative Comparison
The anticancer activity of isatin derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of isatin derivatives, categorized by their substitution patterns. This data provides a basis for understanding the structure-activity relationships (SAR) within this class of compounds and for postulating the potential activity of 6-bromo-5-nitro-1H-indole-2,3-dione.
Table 1: Cytotoxicity of Halogenated Isatin Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | 5,7-Dibromo, N-substituted | U937 (Histiocytic lymphoma) | 0.49 | [4] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | 5,7-Dibromo, N-substituted | Jurkat (T-cell leukemia) | 0.49 | [4] |
| 5,6,7-Tribromoisatin | 5,6,7-Tribromo | U937 (Histiocytic lymphoma) | <10 | [3] |
| 6-Bromoisatin | 6-Bromo | HT29 (Colon carcinoma) | 223 | [6] |
| 5-Bromo-isatin-triazole conjugate (6g) | 5-Bromo, N-substituted | MDA-MB-231 (Breast cancer) | 26.12 | [7] |
| 5-Bromo-isatin-triazole conjugate (6g) | 5-Bromo, N-substituted | MCF-7 (Breast cancer) | 54.25 | [7] |
Table 2: Cytotoxicity of Nitro-Substituted Isatin Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroindole derivative (5) | 5-Nitro, N-substituted | HeLa (Cervical cancer) | 5.08 ± 0.91 | [8] |
| 5-Nitroindole derivative (7) | 5-Nitro, N-substituted | HeLa (Cervical cancer) | 5.89 ± 0.73 | [8] |
| 5-Nitro isatin-1,2,4-triazine-3-ol (7) | 5-Nitro, C3-substituted | MCF-7 (Breast cancer) | Good activity (48h) | [2][9] |
| 5-Nitro isatin-1,2,4-triazine-3-thione (9) | 5-Nitro, C3-substituted | MCF-7 (Breast cancer) | Strongest activity (24h) | [2][9] |
| 5-Nitro isatin-1,2-diazino (11) | 5-Nitro, C3-substituted | MCF-7 (Breast cancer) | Good activity (72h) | [2] |
Note: The data presented is a selection from the available literature and is intended to be representative of the anticancer activities of these classes of isatin derivatives.
Structure-Activity Relationship (SAR) and the Potential of this compound
The available data suggests that both halogen and nitro substitutions on the isatin ring can significantly influence anticancer activity.
-
Halogenation: Substitution with halogens, particularly bromine, at positions 5, 6, and 7 of the isatin ring has been shown to enhance cytotoxic activity.[3] Di- and tri-halogenated isatins, in particular, exhibit potent anticancer effects with IC50 values in the low micromolar range.[3] The lipophilicity and electronic effects of the halogen atoms are thought to play a crucial role in their mechanism of action.
-
Nitro Group Substitution: The presence of a nitro group, typically at the 5-position, is also a common feature in bioactive isatin derivatives.[2][9] Nitro-containing compounds have been shown to exert cytotoxicity, and their derivatives are being explored as inhibitors of key enzymes in cancer progression, such as cyclin-dependent kinase 2 (CDK2).[5][10]
Based on these observations, it is plausible that a compound combining both a bromo and a nitro substituent, such as This compound , could exhibit significant anticancer activity. The electron-withdrawing nature of both substituents may enhance the compound's ability to interact with biological targets. However, without direct experimental evidence, this remains a hypothesis that requires validation through synthesis and biological testing.
Mechanisms of Action: Signaling Pathways and Cellular Effects
Isatin derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
Key Signaling Pathways Targeted by Isatin Derivatives
Isatin derivatives have been shown to modulate several critical signaling pathways in cancer cells. A simplified representation of these interactions is provided below.
Caption: Key signaling pathways modulated by isatin derivatives in cancer cells.
-
Induction of Apoptosis: Many isatin derivatives induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[3] They can also modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.
-
Cell Cycle Arrest: Isatin derivatives can cause cancer cells to arrest at different phases of the cell cycle, thereby preventing their proliferation. This is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[5]
-
Inhibition of Angiogenesis: Some isatin derivatives can inhibit the formation of new blood vessels (angiogenesis), a process that is crucial for tumor growth and metastasis. This is often achieved by targeting vascular endothelial growth factor receptors (VEGFRs).
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays used to evaluate the anticancer activity of isatin derivatives are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: A typical workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V/PI Apoptosis Assay:
Caption: Differentiation of cell states using Annexin V and Propidium Iodide staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the isatin derivative at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the isatin derivative as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Conclusion and Future Directions
The isatin scaffold represents a versatile platform for the development of novel anticancer agents. The existing body of research strongly indicates that substitutions on the aromatic ring, particularly with halogens and nitro groups, can significantly enhance cytotoxic activity against a range of cancer cell lines. While direct experimental data for this compound is currently lacking, the analysis of structure-activity relationships of related compounds suggests that it holds promise as a potential anticancer candidate.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro studies using the protocols outlined in this guide will be crucial to determine its IC50 values against a panel of cancer cell lines and to elucidate its mechanism of action. Further investigations into its effects on key signaling pathways, apoptosis, and the cell cycle will provide a clearer picture of its therapeutic potential. The findings from such studies will be invaluable for guiding the rational design of more potent and selective isatin-based anticancer drugs.
References
- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of 5-Bromo-Isatin and 6-Bromo-5-Nitro-1H-Indole-2,3-Dione
This guide provides a comparative overview of the known biological activities of two distinct isatin analogs: 5-bromo-isatin and 6-bromo-5-nitro-1H-indole-2,3-dione. Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological properties.[1][2] This comparison aims to consolidate the available experimental data for researchers engaged in drug discovery and development.
Structural Comparison
The key structural difference between the two molecules is the addition of a nitro group (-NO₂) at the 5-position and the shift of the bromine atom from the 5- to the 6-position in this compound. Both bromine and nitro groups are strongly electron-withdrawing, which can significantly alter the electronic properties, lipophilicity, and hydrogen bonding potential of the molecule, thereby influencing its interaction with biological targets.
Caption: Chemical structures of the two isatin analogs.
Biological Activity of 5-Bromo-Isatin and its Derivatives
5-Bromo-isatin serves as a versatile starting material for the synthesis of derivatives with a broad range of biological activities. The oxindole core is a prominent feature in many bioactive compounds, and substitutions on the aromatic ring play a crucial role in modulating their potency and selectivity.[1]
Anticancer Activity: Derivatives of 5-bromo-isatin have demonstrated significant antiproliferative properties against various human cancer cell lines. Hybrid molecules incorporating 5-bromo-isatin with other pharmacologically active moieties, such as thiazole, have shown potent activity.[4] For example, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives revealed IC₅₀ values in the low micromolar range against breast (MCF-7) and lung (A-549) cancer cell lines.[4] The mechanism of action for some of these compounds involves the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[4] Structure-activity relationship (SAR) studies have indicated that lipophilic and electron-withdrawing substituents at the 5 and 7-positions of the isatin ring can enhance cytotoxic activity.[2]
Antimicrobial Activity: The 5-bromo-isatin scaffold is also a key component in the development of novel antimicrobial agents to combat drug resistance.[3] Derivatives have been synthesized and tested against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger).[3][5] Notably, certain isatin-decorated thiazole derivatives have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and E. coli.[6] Molecular docking studies suggest that these compounds may act by inhibiting bacterial Tyrosyl-tRNA synthetase (TyrRS), an essential enzyme for bacterial protein synthesis.[6]
Caption: Potential inhibition of the VEGFR-2 signaling pathway by 5-bromo-isatin derivatives.
Biological Activity of this compound: A Predictive Outlook
As previously noted, direct experimental data on the biological activity of this compound is absent in the reviewed literature. However, based on established SAR for isatin derivatives, a predictive assessment can be made. The presence of two strong electron-withdrawing groups, bromo at C6 and nitro at C5, would render the aromatic ring highly electron-deficient. This electronic modification, combined with increased lipophilicity, is often correlated with enhanced biological activity, particularly cytotoxicity against cancer cells.[2]
Therefore, it is hypothesized that this compound could be a potent bioactive compound. This hypothesis requires experimental validation through chemical synthesis and subsequent biological screening.
Quantitative Data Summary
The following table summarizes the reported biological activity for various derivatives of 5-bromo-isatin. It is critical to note that these values are not for the parent 5-bromo-isatin molecule itself but for more complex structures derived from it. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
| Compound Class | Biological Activity | Target | Measurement | Value (µM) |
| 1-Benzyl-5-bromoindolin-2-one derivative (7d)[4] | Anticancer | MCF-7 Cells | IC₅₀ | 2.93 |
| 1-Benzyl-5-bromoindolin-2-one derivative (7c)[4] | Anticancer | MCF-7 Cells | IC₅₀ | 7.17 |
| 1-Benzyl-5-bromoindolin-2-one derivative (7d)[4] | Enzyme Inhibition | VEGFR-2 | IC₅₀ | 0.503 |
| 1-Benzyl-5-bromoindolin-2-one derivative (7c)[4] | Enzyme Inhibition | VEGFR-2 | IC₅₀ | 0.728 |
| Isatin-triazole hydrazone derivative[7] | Anticancer | MCF-7 Cells | IC₅₀ | 1.56 |
| Isatin hydrazone derivative[7] | Antimycobacterial | M. tuberculosis H37Rv | MIC (µg/mL) | 6.25 |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are generalized protocols representative of those used in the cited studies.
In Vitro Anticancer Activity (MTT Assay): This assay is commonly used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (solubilized in DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC): The tube dilution method is a standard procedure to determine the MIC of a compound.[3]
-
Preparation: A stock solution of the synthesized compound is prepared in a solvent like DMSO. A series of twofold dilutions of the compound are made in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in test tubes.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes are incubated under conditions appropriate for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.
Caption: A generalized workflow for the synthesis and biological evaluation of isatin derivatives.
Conclusion
This guide highlights that 5-bromo-isatin is a highly valuable scaffold in medicinal chemistry, leading to derivatives with potent anticancer and antimicrobial activities. Its biological effects are often mediated through the inhibition of crucial cellular targets like protein kinases and essential bacterial enzymes. In stark contrast, this compound remains an unexplored entity. Based on structure-activity relationships established for the isatin class, its dual substitution with strong electron-withdrawing groups suggests a high potential for significant biological activity. This significant data gap presents a clear opportunity for future research, including the synthesis and comprehensive biological evaluation of this promising but uncharacterized compound.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. ajpp.in [ajpp.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Effects of Isatin Analogs: A Guide for Researchers
Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Among these, the anticancer properties of isatin analogs have been a primary focus of research, leading to the development of numerous compounds with potent and selective antitumor effects. This guide provides a comparative analysis of the anticancer effects of different classes of isatin analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in this promising field.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of isatin analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative isatin derivatives, offering a quantitative comparison of their cytotoxic potential.
| Isatin Analog Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Bases | Isatin-based scaffold IC | MCF-7 (Breast) | 19.07 | [1] |
| PC-3 (Prostate) | 41.17 | [1] | ||
| Hydrazones | Isatin-triazole hydrazones | Breast Cancer Cells | - | [2] |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4-13 | [2] | |
| Thiosemicarbazones | Nickel(II) bis(isatin thiosemicarbazone) | IM-9 (Myeloma) | - | [2] |
| N-substituted isatin thiosemicarbazone complex 37 | IM-9 (Myeloma) | 7.92 ± 1.03 | [3] | |
| Triazole Hybrids | Isatin-triazole hybrid 13 | MGC-803 (Gastric) | 9.78 | [3] |
| 1H-1,2,3-triazole-tethered isatin-steroidal hybrid 17 | SH-SY5Y (Neuroblastoma) | 4.06 | [3] | |
| Isatin–coumarin hybrids | - | 1-5 (inhibits tubulin polymerization) | [4][5] | |
| Urea/Thiourea Derivatives | Ureido series hybrid 26a | VEGFR-2, FGFR-1, PDGFR-b | 0.18, 0.23, 0.10 (kinase inhibition) | [3] |
| Oxime Derivatives | Isatin-3-oxime-based hydroxamic acids | SW620, MCF-7, PC3, AsPC-1, NCI-H460 | <10 | [2] |
| Chalcone Hybrids | Isatin-chalcone hybrid IH (4-Br) | MCF-7 (Breast) | <6.53 ± 1.12 | [6] |
| HeLa (Cervical) | <6.53 ± 1.12 | [6] | ||
| Isatin-chalcone hybrid IK (4-NH2) | MCF-7 (Breast) | <6.53 ± 1.12 | [6] | |
| HeLa (Cervical) | <6.53 ± 1.12 | [6] | ||
| Isatin-chalcone hybrid IE (3,4-OCH3) | MCF-7 (Breast) | <6.53 ± 1.12 | [6] | |
| HeLa (Cervical) | <6.53 ± 1.12 | [6] | ||
| Dibromoisatin Analogs | Analog 6 | HT29 (Colon) | ~1 | [7][8] |
| Analog 11 | HT29 (Colon) | ~1 | [7][8] | |
| Analog 13 | HT29 (Colon) | ~1 | [7][8] | |
| Analog 5 (selenocyanate) | MCF-7 (Breast) | - | [7][8] | |
| Analog 9 (selenocyanate) | MCF-7 (Breast) | - | [7][8] | |
| Analog 12 (selenocyanate) | MCF-7 (Breast) | - | [7][8] |
Key Signaling Pathways Targeted by Isatin Analogs
Isatin derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A significant mechanism of action is the inhibition of protein kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[4][5] Furthermore, many isatin analogs have been shown to induce apoptosis and inhibit tubulin polymerization.[4][5][7]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo efficacy of 6-bromo-5-nitro-1H-indole-2,3-dione compared to standard drugs
A comprehensive review of available scientific literature reveals a significant gap in the in vivo efficacy data for 6-bromo-5-nitro-1H-indole-2,3-dione, particularly in direct comparison to established standard-of-care drugs. At present, no published studies were identified that specifically evaluate the in vivo therapeutic effects of this compound, precluding a detailed comparative analysis of its performance.
While the broader class of substituted indole-2,3-diones has attracted scientific interest for potential therapeutic applications, research on the specific 6-bromo-5-nitro substituted variant has not yet progressed to in vivo animal models, according to publicly accessible data. The current body of research primarily focuses on the synthesis, chemical characterization, and in vitro evaluation of various indole derivatives.
For instance, studies on related compounds, such as certain 5-nitroindole derivatives, have shown preliminary in vitro activity against various cancer cell lines. Similarly, other bromo-substituted indoles have been investigated for a range of biological activities. However, these findings are confined to laboratory-based cellular assays and do not provide the necessary in vivo data to assess efficacy, safety, and pharmacokinetic profiles in a living organism.
Without in vivo studies, critical parameters such as tumor growth inhibition, survival rates, and potential side effects in comparison to standard therapeutic agents remain unknown for this compound.
Therefore, this guide cannot provide the requested quantitative data tables, experimental protocols, or signaling pathway diagrams due to the absence of relevant in vivo experimental data for this compound.
Researchers and drug development professionals interested in this specific molecule should be aware that its therapeutic potential is yet to be substantiated through in vivo evaluation. Future research efforts would need to focus on establishing a foundational dataset from animal studies to enable any meaningful comparison with existing treatments.
cross-reactivity studies of 6-bromo-5-nitro-1H-indole-2,3-dione with other kinases
A comparative guide for researchers, scientists, and drug development professionals on the kinase selectivity of inhibitors targeting Glycogen Synthase Kinase 3β (GSK3β).
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment.[1][2] Its dysregulation has been implicated in a range of diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it an attractive target for therapeutic intervention.[2][3] The development of selective GSK3β inhibitors is a key objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy.
This guide addresses the topic of cross-reactivity studies for 6-bromo-5-nitro-1H-indole-2,3-dione . At present, there is a lack of publicly available data on the kinase selectivity profile for this specific compound. Therefore, to provide a valuable and relevant resource, this guide will focus on a well-characterized and highly selective GSK3β inhibitor, AR-A014418 , also known as GSK-3β Inhibitor VIII. The data presented for AR-A014418 will serve as a benchmark for understanding the desired selectivity profile of a potent GSK3β inhibitor.
Comparative Kinase Inhibition Profile of AR-A014418
AR-A014418 is an ATP-competitive inhibitor of GSK3β with a reported IC50 of 104 nM and a Ki of 38 nM.[4][5] Its selectivity has been assessed against a panel of other protein kinases, demonstrating a high degree of specificity for GSK3β.
| Kinase Target | % Inhibition at 10 µM AR-A014418 | IC50 (µM) |
| GSK3β | ~100% | 0.104 [4][5] |
| CDK2 | Not significant | > 100[6] |
| CDK5 | Not significant | > 100[6] |
| 26 Other Kinases* | Not significant | Not reported |
*A screening against 26 other kinases showed no significant inhibition at a concentration of 10 µM.[6] This highlights the remarkable selectivity of AR-A014418 for GSK3β.
Experimental Protocols
A detailed methodology for determining kinase inhibition is crucial for the accurate assessment of compound selectivity. Below is a representative protocol for an in vitro radiometric kinase inhibition assay.
In Vitro Radiometric Kinase Inhibition Assay
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the kinase.
Materials:
-
Purified recombinant kinase (e.g., GSK3β)
-
Specific peptide substrate for the kinase
-
Test compound (e.g., this compound or AR-A014418) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a specific period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Kinase Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor against a panel of kinases.
Caption: Workflow for determining the cross-reactivity of a kinase inhibitor.
GSK3β Signaling Pathway
GSK3β is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Its inhibition can have profound effects on cellular function.
Caption: Simplified overview of GSK3β's role in Wnt and PI3K/Akt signaling pathways.
Conclusion
While direct experimental data on the kinase cross-reactivity of this compound is not currently available, the analysis of highly selective GSK3β inhibitors like AR-A014418 provides a crucial framework for evaluating potential drug candidates. The high selectivity of AR-A014418 underscores the feasibility of developing GSK3β inhibitors with minimal off-target effects. For any novel compound targeting GSK3β, a comprehensive kinase profiling study, following a rigorous experimental protocol as outlined, is an indispensable step in its preclinical development. This ensures a thorough understanding of its selectivity and potential for therapeutic application.
References
- 1. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
- 2. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AR-A014418, GSK-3 inhibitor (CAS 487021-52-3) | Abcam [abcam.com]
- 6. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for Substituted Isatins
For researchers, scientists, and drug development professionals, the synthesis of substituted isatins is a critical step in the creation of a wide array of biologically active compounds. This guide provides a detailed, head-to-head comparison of the three primary synthetic routes—Sandmeyer, Stolle, and Gassman—supported by quantitative data and detailed experimental protocols to inform your selection of the most suitable method for your target molecule.
Isatin and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The choice of synthetic route to these valuable scaffolds can significantly impact yield, purity, and applicability to different substitution patterns. This comparison guide delves into the classical methods, offering a clear overview of their mechanisms, advantages, and limitations.
At a Glance: Performance Comparison of Isatin Synthetic Routes
The following table summarizes the key quantitative performance indicators for the Sandmeyer, Stolle, and Gassman syntheses for a variety of substituted isatins.
| Starting Material (Aniline Derivative) | Synthetic Route | Product (Substituted Isatin) | Yield (%) | Reaction Conditions | Reference |
| Aniline | Sandmeyer | Isatin | >75 | 1. Chloral hydrate, NH₂OH·HCl, Na₂SO₄, H₂O, heat; 2. H₂SO₄, heat | [1][2] |
| 4-Methylaniline | Sandmeyer (Modified) | 5-Methylisatin | 75 (from anilide) | 1. Benzyloxyacetyl chloride, Et₃N, CH₂Cl₂; 2. H₂SO₄, 80°C | [3] |
| 4-Fluoroaniline | Sandmeyer (Modified) | 5-Fluoroisatin | 88 (from anilide) | 1. Benzyloxyacetyl chloride, Et₃N, CH₂Cl₂; 2. H₂SO₄, 80°C | [3] |
| 4-Chloroaniline | Sandmeyer (Modified) | 5-Chloroisatin | 86 (from anilide) | 1. Benzyloxyacetyl chloride, Et₃N, CH₂Cl₂; 2. H₂SO₄, 80°C | [3] |
| 4-Bromoaniline | Sandmeyer (Modified) | 5-Bromoisatin | 91 (from anilide) | 1. Benzyloxyacetyl chloride, Et₃N, CH₂Cl₂; 2. H₂SO₄, 80°C | [3] |
| 4-Iodoaniline | Sandmeyer (Modified) | 5-Iodoisatin | 83 (from anilide) | 1. Benzyloxyacetyl chloride, Et₃N, CH₂Cl₂; 2. H₂SO₄, 80°C | [3] |
| 4-Methoxyaniline | Sandmeyer (Modified) | 5-Methoxyisatin | 69 (from anilide) | 1. Benzyloxyacetyl chloride, Et₃N, CH₂Cl₂; 2. H₂SO₄, 80°C | [3] |
| 4-Trifluoromethylaniline | Sandmeyer (Modified) | 5-(Trifluoromethyl)isatin | 85 (from anilide) | 1. Benzyloxyacetyl chloride, Et₃N, CH₂Cl₂; 2. H₂SO₄, 80°C | [3] |
| 2,4-Difluoroaniline | Sandmeyer (Modified) | 5,7-Difluoroisatin | 81 (from anilide) | 1. Benzyloxyacetyl chloride, Et₃N, CH₂Cl₂; 2. H₂SO₄, 80°C | [3] |
| N-Methylaniline | Stolle | N-Methylisatin | Moderate | 1. Oxalyl chloride; 2. AlCl₃ | [4] |
| N-Phenylaniline | Stolle | N-Phenylisatin | Moderate | 1. Oxalyl chloride; 2. AlCl₃ | [4] |
| Aniline | Stolle (Modified) | Isatin | 48-79 | Oxalyl chloride, H-β zeolite, dichloroethane, 80°C | [5] |
| Aniline | Gassman | Isatin | 40-81 | 1. t-BuOCl; 2. Methylthioacetate; 3. Et₃N; 4. Oxidation | [2] |
| p-Toluidine | Gassman | 5-Methylisatin | Good | 1. t-BuOCl; 2. Methylthioacetate; 3. Et₃N; 4. Oxidation | [6] |
| p-Anisidine | Gassman | 5-Methoxyisatin | Good | 1. t-BuOCl; 2. Methylthioacetate; 3. Et₃N; 4. Oxidation | [6] |
Visualizing the Synthetic Pathways
To facilitate a deeper understanding of the chemical transformations involved, the following diagrams, generated using the DOT language, illustrate the core reaction pathways for the Sandmeyer, Stolle, and Gassman syntheses.
Caption: The Sandmeyer synthesis of substituted isatins.
References
A Comparative Guide to Validating the Purity of Synthesized 6-bromo-5-nitro-1H-indole-2,3-dione using HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 6-bromo-5-nitro-1H-indole-2,3-dione. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction
The purity of a synthesized active pharmaceutical ingredient (API) or lead compound is a critical parameter in drug discovery and development. Impurities can affect the compound's efficacy, safety, and stability. This compound is an indole derivative with potential applications in medicinal chemistry. Accurate determination of its purity is essential for reliable biological screening and further development. HPLC is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide compares the performance of a developed HPLC method with alternative analytical techniques.
Synthesis of this compound
A plausible synthetic route for this compound involves the nitration of the commercially available 6-bromo-1H-indole-2,3-dione (6-bromoisatin).
Reaction Scheme:
-
Starting Material: 6-bromo-1H-indole-2,3-dione
-
Reagents: Fuming nitric acid, sulfuric acid
-
Product: this compound
Potential impurities from this synthesis could include unreacted starting material, over-nitrated byproducts, or positional isomers.
Purity Validation by HPLC: A Comparative Analysis
A reverse-phase HPLC (RP-HPLC) method was developed to assess the purity of the synthesized this compound. The performance of this method is compared with other analytical techniques in the following sections.
Table 1: Comparison of a Crude vs. Purified Sample of this compound by HPLC
| Sample | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| Crude Product | |||
| Impurity 1 (Starting Material) | 3.5 | 8.2 | 85.3 |
| This compound | 5.8 | 85.3 | |
| Impurity 2 (Isomer) | 6.2 | 4.1 | |
| Other Impurities | - | 2.4 | |
| Purified Product | |||
| This compound | 5.8 | 99.7 | 99.7 |
| Other Impurities | - | 0.3 |
Table 2: Comparison of HPLC with Alternative Purity Validation Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds. | Requires specialized equipment, can be time-consuming to develop methods. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities if their signals are resolved. | Lower sensitivity than HPLC, complex spectra can be difficult to interpret, may not detect non-proton-containing impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, can be coupled with LC for enhanced separation and identification. | May not distinguish between isomers, quantification can be challenging without appropriate standards. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present. | Not suitable for quantification, may not detect impurities with similar functional groups. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent. | Simple, rapid, and inexpensive for qualitative analysis. | Not quantitative, lower resolution than HPLC. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point indicates high purity. | Impurities may not always depress the melting point, not applicable to non-crystalline solids or compounds that decompose on heating. |
Experimental Protocols
Synthesis of this compound
-
To a stirred solution of concentrated sulfuric acid (20 mL) at 0 °C, add 6-bromo-1H-indole-2,3-dione (2.26 g, 10 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Once the starting material is completely dissolved, add fuming nitric acid (0.5 mL, 12 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
The crude product is purified by recrystallization from ethanol to yield this compound as a yellow solid.
HPLC Method for Purity Validation
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.
Visualizations
Caption: Experimental workflow for synthesis and HPLC analysis.
Caption: Decision tree for common HPLC troubleshooting.
Safety Operating Guide
Proper Disposal of 6-bromo-5-nitro-1H-indole-2,3-dione: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and proper disposal of 6-bromo-5-nitro-1H-indole-2,3-dione, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following protocols are designed for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[1][3] |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.
Step 1: Segregation and Collection
-
Do not mix this compound with other waste streams, particularly incompatible materials.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]
-
The storage area should be secure and accessible only to authorized personnel.
-
Keep the container tightly closed to prevent the release of dust or vapors.[3][4]
Step 3: Arrange for Professional Disposal
-
The disposal of this chemical must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including the chemical name and any known hazards.
Step 4: Decontamination
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same designated container.
Step 5: Documentation
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is essential for regulatory compliance.
IV. Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
| Emergency Scenario | First Aid and Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1][3] Clean the spill area as described in the decontamination step. |
| Large Spill | Evacuate the area and contact your institution's EHS office or emergency response team immediately. |
Visual Workflow for Disposal
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-bromo-5-nitro-1H-indole-2,3-dione
Essential Safety and Handling Guide for 6-bromo-5-nitro-1H-indole-2,3-dione
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is synthesized from safety data for structurally similar compounds, including various bromo-nitro substituted indoles and other heterocyclic compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure laboratory safety and proper chemical handling.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | Causes skin irritation.[1][2] |
| Eye Irritation | 2 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity – single exposure | 3 | May cause respiratory irritation.[1][2] |
Signal Word: Warning
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
Precautionary Statements:
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P319: Get medical help if you feel unwell.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][2] P405: Store locked up.[1][2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Operational Plan: Handling and Exposure Controls
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place.[1] Use a chemical fume hood for all operations that may generate dust or aerosols.
-
Eye Wash Stations and Safety Showers: Ensure easy access to emergency eye wash stations and safety showers.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[3] Consult with the glove manufacturer for specific breakthrough times and material compatibility. |
| Lab Coat | Wear a lab coat to prevent skin contact. | |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Respiratory protection is required when dusts are generated. |
Hygiene Measures
-
Do not eat, drink, or smoke in laboratory areas.
-
Remove contaminated clothing and wash before reuse.[2]
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Handle uncleaned containers like the product itself. Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Accidental Release Measures
-
Containment: Sweep up and shovel into suitable containers for disposal.[3] Avoid dust formation.
-
Cleanup: Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]
-
Personal Protection: Wear personal protective equipment/face protection during cleanup.[3]
The logical relationship for the disposal plan is outlined below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
